molecular formula C6H6Cl8O B12428748 S 421-d4

S 421-d4

Cat. No.: B12428748
M. Wt: 381.7 g/mol
InChI Key: LNJXZKBHJZAIKQ-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S 421-d4 is a useful research compound. Its molecular formula is C6H6Cl8O and its molecular weight is 381.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6Cl8O

Molecular Weight

381.7 g/mol

IUPAC Name

1,1,1,2-tetrachloro-3,3-dideuterio-3-(2,3,3,3-tetrachloro-1,1-dideuteriopropoxy)propane

InChI

InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2/i1D2,2D2

InChI Key

LNJXZKBHJZAIKQ-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C(C(Cl)(Cl)Cl)Cl)OC([2H])([2H])C(C(Cl)(Cl)Cl)Cl

Canonical SMILES

C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to S 421-d4 and its Unlabeled Analogue, Octachlorodipropyl Ether (S 421)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: S 421-d4 is the deuterium-labeled version of S 421, also known as Octachlorodipropyl ether. Due to the limited publicly available information specifically on this compound, this guide focuses on the properties and applications of the more extensively documented unlabeled compound, S 421. The primary difference between the two compounds is the substitution of four hydrogen atoms with deuterium, which can influence its pharmacokinetic properties and is often used in metabolic studies. S 421 and its deuterated analogue are intended for research use only and are not for diagnostic or therapeutic use.[1][2]

Executive Summary

S 421, with the chemical name bis(2,3,3,3-tetrachloropropyl) ether or Octachlorodipropyl ether, is a synthetic chlorinated organic compound.[2][3][4] It is primarily recognized for its role as a synergist in pesticide formulations, particularly with pyrethroid and organophosphorus insecticides used in products like mosquito coils.[5][6][7] While it enhances the efficacy of these pesticides, its use has raised environmental and health concerns due to its persistence and potential toxicity.[3][7] This document provides a comprehensive overview of the chemical properties, applications, and safety considerations of S 421, with the understanding that this compound would share these fundamental characteristics, differing mainly in its isotopic composition.

Chemical and Physical Properties

S 421 is a colorless to pale yellow liquid that is insoluble in water but soluble in various organic solvents such as ethanol, acetone, and toluene.[3][5] Its high degree of chlorination contributes to its chemical stability and resistance to degradation.[3]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of S 421 (Octachlorodipropyl ether).

PropertyValueSource(s)
Molecular Formula C₆H₆Cl₈O[1][2][3][4]
Molecular Weight 377.74 g/mol [2][8][9]
CAS Number 127-90-2[1][2][3][4]
Appearance Colorless to pale yellow liquid[3][5]
Boiling Point 114-116 °C @ 0.2 Torr; 147-155 °C @ 1 mmHg[1][5]
Melting Point -50 °C[1]
Density ~1.7 g/cm³[5]
Refractive Index ~1.5282 - 1.534[5]
Water Solubility Insoluble[3]
Organic Solvent Solubility Soluble in ethanol, acetone, toluene[5]

Applications and Mechanism of Action

The primary application of S 421 is as a synergist in pesticide formulations.[6][10] Synergists are compounds that, while they may have little to no pesticidal activity themselves, enhance the effectiveness of active insecticidal ingredients. This allows for a reduction in the amount of pyrethroid or other active pesticides required in a product.[5]

The precise biochemical mechanism of synergism for S 421 is not extensively detailed in the provided search results. However, pesticide synergists often work by inhibiting metabolic enzymes in the target organism, such as cytochrome P450 monooxygenases. These enzymes are typically responsible for detoxifying the insecticide. By inhibiting these enzymes, the synergist prevents the breakdown of the active pesticide, leading to a higher concentration and prolonged activity within the insect.

G cluster_pest Pesticide Action cluster_detox Insect Detoxification Pathway Pesticide Pyrethroid/ Organophosphate Pesticide Target Insect Nervous System Pesticide->Target Disruption Enzymes Metabolic Enzymes (e.g., Cytochrome P450) Pesticide->Enzymes Metabolism Inactive Inactive Metabolites Enzymes->Inactive S421 S 421 (Synergist) S421->Enzymes Inhibition

Figure 1: Synergistic action of S 421 with pesticides.

Experimental Protocols

  • Analysis in Formulations: A high-performance thin-layer chromatography (HPTLC) method has been developed for the analysis of Octachlorodipropyl ether in insecticide formulations. The method uses a toluene–acetic acid–water (20:20:1, v/v) mobile phase and silver nitrate–2 M alcoholic potassium hydroxide as a chromogenic reagent for detection.[11]

  • Environmental Analysis: Gas chromatography with an electron capture detector (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) have been used for the quantitative analysis of S 421 in environmental and biological samples, such as fish and shellfish.[6] The sample preparation typically involves extraction with a solvent mixture like acetone/hexane followed by cleanup on a silica gel column.[6]

The synthesis of ethers like S 421 can often be achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. However, the specific reactants and conditions for the industrial synthesis of S 421 are not specified.

Safety and Toxicology

Significant concerns have been raised regarding the safety and environmental impact of S 421.

  • Environmental Persistence: Due to its chlorinated structure, S 421 is stable and can persist in the environment, leading to potential bioaccumulation in organisms.[3][6]

  • Toxicity: While the acute toxicity of S 421 is reported to be low, studies have indicated potential for subacute and chronic toxicity, including hepatotoxicity, cytotoxicity, and carcinogenicity.[11]

  • Combustion Byproducts: A major concern, particularly with its use in mosquito coils, is the formation of bis(chloromethyl)ether (BCME) as a combustion byproduct.[7][12] BCME is recognized as a potent lung carcinogen.[7][12] The slow smoldering of mosquito coils containing S 421 can release formaldehyde and hydrogen chloride, which can react to form BCME, posing a significant inhalation risk.[7]

The use of mosquito coils containing S 421 is illegal in the United States due to these health concerns.[7][12]

G Coil Mosquito Coil with S 421 Combustion Slow Combustion Coil->Combustion Products Combustion Products Combustion->Products Exposure Inhalation Exposure Combustion->Exposure HCHO Formaldehyde Products->HCHO HCl Hydrogen Chloride Products->HCl BCME Bis(chloromethyl)ether (BCME) HCHO->BCME + HCl->BCME + Carcinogen Potent Lung Carcinogen BCME->Carcinogen Exposure->Carcinogen

Figure 2: Formation of a carcinogenic byproduct from S 421 combustion.

Conclusion

This compound and its unlabeled form, S 421 (Octachlorodipropyl ether), are important research chemicals, primarily due to the latter's use as a pesticide synergist. While effective in enhancing the potency of insecticides, the environmental persistence and, most notably, the formation of the potent carcinogen BCME upon combustion, have led to significant health concerns and regulatory restrictions in some regions. Researchers and drug development professionals should be aware of these properties and associated risks when handling or studying these compounds. Further research into the specific biochemical pathways affected by S 421 could provide a more detailed understanding of its synergistic and toxicological effects.

References

Unable to Identify "S 421-d4" for In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific and chemical databases has revealed that "S 421" is not a unique or recognized identifier for a specific small molecule. This ambiguity prevents the creation of the requested in-depth technical guide on its synthesis, isotopic labeling, and mechanism of action.

Initial investigations suggested several possibilities for the term "S 421," none of which could be definitively confirmed as the target of the user's request. The search results included:

  • A deuterated compound, "S 421-d4," is listed by a chemical supplier, but without a corresponding chemical structure or systematic name that would allow for further research into its synthesis and biological activity.

  • UB-421 , a humanized monoclonal antibody also known as semzuvolimab, which is a large biological molecule and not a subject for small molecule synthesis.

  • References to phosphorylation sites on proteins, such as Threonine 421 (Thr421) and Serine 424 (Ser424) on the p70 S6 Kinase, and Tyrosine 421 (Y421) on Cortactin. These are post-translational modifications of proteins and not distinct chemical compounds.

  • CBO421 , a novel drug Fc-conjugate and a small molecule inhibitor of CD73. While a small molecule, it is not referred to as "S 421."

  • Other instances where "421" appears as part of a larger name or code, without referring to a specific, singular small molecule.

Without a precise chemical structure or a universally accepted name for "S 421," it is impossible to provide accurate and relevant information regarding its synthesis, the introduction of isotopic labels like deuterium (d4), or its specific signaling pathways and mechanism of action. The core requirements of the request—detailed experimental protocols, quantitative data tables, and signaling pathway diagrams—are all contingent on the unambiguous identification of the molecule .

To proceed, a more specific identifier for the molecule of interest is required, such as:

  • A CAS (Chemical Abstracts Service) registry number.

  • An IUPAC (International Union of Pure and Applied Chemistry) name.

  • A SMILES (Simplified Molecular-Input Line-Entry System) string.

  • A reference to a patent or scientific publication that describes the synthesis and biological evaluation of "S 421."

Once a specific molecule is identified, a detailed technical guide as requested can be developed.

Octachlorodipropyl Ether-d4 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Octachlorodipropyl Ether-d4, a deuterated analog of the insecticide synergist Octachlorodipropyl Ether (also known as S-421). This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering available data, analytical methodologies, and a general quality control workflow.

Compound Data

The following tables summarize the available chemical and physical properties of Octachlorodipropyl Ether-d4 and its non-deuterated counterpart. Data for the deuterated compound is limited, and information for the non-deuterated form is provided for reference.

Table 1: Chemical Identification

IdentifierOctachlorodipropyl Ether-d4Octachlorodipropyl Ether
Alternate Names S 421-d4S-421, Bis(2,3,3,3-tetrachloropropyl) ether
CAS Number 127-90-2 (unlabeled)127-90-2
Molecular Formula C₆H₂D₄Cl₈O[1]C₆H₆Cl₈O[2][3][4]
Molecular Weight 381.76 g/mol [1]377.73 g/mol [2][3]
InChI Key LNJXZKBHJZAIKQ-UHFFFAOYSA-NLNJXZKBHJZAIKQ-UHFFFAOYSA-N[2][3]
Canonical SMILES ClC(COCC(Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)ClClC(COCC(Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl[2][3]

Table 2: Physical and Chemical Properties

PropertyValue (Octachlorodipropyl Ether)Source
Appearance Colorless to pale yellow liquid[2]
Solubility Insoluble in water; soluble in organic solvents[2]
Boiling Point 114-116 °C @ 0.2 Torr[2][3]
Melting Point -50 °C[2][3]

Experimental Protocols

A definitive Certificate of Analysis with detailed experimental protocols for Octachlorodipropyl Ether-d4 is not publicly available. However, the following High-Performance Thin-Layer Chromatography (HPTLC) method for the analysis of the non-deuterated form in insecticide formulations provides a relevant and robust analytical approach.

High-Performance Thin-Layer Chromatography (HPTLC) for Octachlorodipropyl Ether

This method is suitable for the quantification and identification of Octachlorodipropyl Ether in various formulations.

Instrumentation and Materials:

  • HPTLC Plates: Silica gel 60 F254

  • Mobile Phase: Toluene–acetic acid–water 20:20:1 (v/v/v)

  • Chromogenic Reagent: Silver nitrate–2 M alcoholic potassium hydroxide

  • Densitometer: Capable of detection at 399 nm

  • Standard Solution: Analytical grade Octachlorodipropyl Ether (e.g., 98.0% purity)

Procedure:

  • Standard Preparation: Prepare a stock solution of 1.0 mg/mL Octachlorodipropyl Ether in acetonitrile. Prepare a working standard of 0.1 mg/mL by diluting the stock solution with acetonitrile.

  • Sample Preparation: Extract the sample containing Octachlorodipropyl Ether with a suitable organic solvent (e.g., acetonitrile).

  • Chromatography:

    • Apply the standard and sample solutions to the HPTLC plate.

    • Develop the plate in a chromatographic tank saturated with the mobile phase.

    • After development, dry the plate.

  • Detection and Quantification:

    • Spray the plate with the chromogenic reagent.

    • Expose the plate to UV light for visualization.

    • Perform densitometric evaluation at 399 nm.

    • The calibration plot for quantification is typically logarithmic in the range of 0.2–5.0 µg per band.

Signaling Pathways and Workflows

The following diagrams illustrate key conceptual frameworks relevant to the analysis and use of Octachlorodipropyl Ether-d4.

General Analytical Workflow for a Deuterated Standard cluster_0 Sample Handling cluster_1 Quality Control Analysis cluster_2 Documentation and Release A Receipt of Deuterated Standard B Storage at Appropriate Conditions A->B C Identity Confirmation (e.g., MS, NMR) B->C Initiate QC D Purity Assessment (e.g., GC, HPLC) C->D E Isotopic Enrichment (Mass Spectrometry) D->E F Certificate of Analysis Generation E->F Data Compilation G Release for Research Use F->G

Caption: General analytical workflow for the quality control of a deuterated standard.

This generalized workflow outlines the critical steps from receiving a deuterated standard like Octachlorodipropyl Ether-d4 to its final release for research applications. It emphasizes identity confirmation, purity assessment, and the crucial determination of isotopic enrichment, all of which are documented in a Certificate of Analysis.

References

S 421-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of S 421-d4, a deuterated analog of the insecticide synergist S 421, also known as Octachlorodipropyl Ether. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on its chemical properties, mechanism of action, and analytical methodologies.

Core Compound Information

This compound is the deuterium-labeled version of S 421 (Octachlorodipropyl ether). The unlabeled compound has been utilized as an insecticide and as a synergist to enhance the efficacy of other insecticides, such as pyrethroids, by inhibiting the metabolic detoxification enzymes in insects.[1][2] Due to its potential for chronic toxicity, including hepatotoxicity and carcinogenicity, its use has been a subject of scrutiny.[2] The deuterated form, this compound, is primarily used as an internal standard in analytical and research applications for the accurate quantification of S 421 in various matrices.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number (unlabeled S 421) 127-90-2[1]
Molecular Weight 381.76 g/mol [1]
Molecular Formula C₆H₂D₄Cl₈O[1]
Alternate Names Octachlorodipropyl Ether-d4[1]

Mechanism of Action

The primary mode of action for the unlabeled compound, S 421, is the inhibition of detoxification enzymes within insects.[1] This synergistic activity hinders the metabolic breakdown of co-administered insecticides, thereby increasing their potency and duration of action. While specific signaling pathways are not extensively detailed in publicly available literature, the general mechanism involves interference with metabolic processes that would otherwise neutralize the primary insecticide. The combustion of products containing S 421, such as mosquito coils, has been noted to produce bis(chloromethyl)ether (BCME), a potent lung carcinogen.[3]

cluster_insect Insect Physiology Insecticide Primary Insecticide DetoxEnzymes Detoxification Enzymes (e.g., P450s) Insecticide->DetoxEnzymes is metabolized by Toxicity Increased Toxicity S421 S 421 (Octachlorodipropyl Ether) S421->DetoxEnzymes Inhibits Metabolism Metabolism and Excretion DetoxEnzymes->Metabolism leads to DetoxEnzymes->Toxicity prevents breakdown, leading to

Conceptual diagram of S 421 as an insecticide synergist.

Experimental Protocols

A key application of this compound is as an internal standard for the analytical determination of S 421. Below is a detailed methodology for the analysis of Octachlorodipropyl Ether (the unlabeled compound) in insecticide formulations using High-Performance Thin-Layer Chromatography (HPTLC), a method for which this compound would be an ideal internal standard.[2]

High-Performance Thin-Layer Chromatography (HPTLC) for Octachlorodipropyl Ether Analysis

  • Objective: To quantify the amount of Octachlorodipropyl Ether (OCDPE) in insecticide formulations.

  • Materials:

    • HPTLC plates (silica gel)

    • Toluene

    • Acetic acid

    • Water

    • Silver nitrate

    • 2 M alcoholic potassium hydroxide

    • OCDPE analytical standard

    • This compound (as internal standard)

    • Sample of insecticide formulation (emulsifiable concentrate or wettable powder)

  • Instrumentation:

    • HPTLC applicator

    • HPTLC developing chamber

    • Densitometer/plate scanner

    • UV light source

  • Procedure:

    • Standard and Sample Preparation:

      • Prepare a stock solution of OCDPE analytical standard and this compound internal standard in a suitable solvent (e.g., toluene).

      • Create a series of calibration standards by diluting the stock solution to achieve a concentration range of 0.2–5.0 µg per band.[2]

      • Extract the insecticide formulation with a suitable solvent to dissolve the OCDPE.

    • Chromatography:

      • Apply the prepared standards and samples to the HPTLC silica gel plate using an automated applicator.

      • Develop the plate in a chromatographic chamber with a mobile phase consisting of toluene–acetic acid–water (20:20:1, v/v).[2]

    • Detection and Densitometry:

      • After development, dry the plate.

      • Spray the plate with a chromogenic reagent of silver nitrate–2 M alcoholic potassium hydroxide.[2]

      • Expose the plate to UV light for visualization.

      • Evaluate the plate densitometrically at 399 nm.[2]

    • Quantification:

      • Generate a calibration curve by plotting the peak area of the OCDPE standards against their concentration.

      • Determine the concentration of OCDPE in the samples by comparing their peak areas to the calibration curve, using the internal standard for correction.

cluster_workflow HPTLC Analysis Workflow Prep Sample and Standard Preparation Application HPTLC Plate Application Prep->Application Development Chromatographic Development Application->Development Detection Detection and Visualization Development->Detection Analysis Densitometric Analysis Detection->Analysis Quantification Quantification Analysis->Quantification

Workflow for the HPTLC analysis of Octachlorodipropyl Ether.

References

An In-depth Technical Guide to S 421-d4 and its Non-Deuterated Analogue, Octachlorodipropyl Ether (S 421)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that S 421-d4 and its non-deuterated form, S 421, are not pharmaceutical compounds but rather industrial chemicals, primarily used as insecticide synergists. This guide provides a comprehensive overview of their known physical and chemical characteristics based on available data. The information is intended for researchers and scientists in environmental and chemical sciences rather than drug development.

Executive Summary

This compound is the deuterated form of S 421, a commercial name for the chemical compound Octachlorodipropyl ether. Its primary application is as a synergist in insecticide formulations, particularly in mosquito coils, to enhance the efficacy of active insecticidal ingredients. This guide details the physicochemical properties of both the deuterated and non-deuterated forms, their mechanism of action as an insecticide synergist, and associated toxicological concerns. Due to its application, there is no evidence of its involvement in specific mammalian signaling pathways.

Introduction to S 421 and this compound

S 421, chemically known as Octachlorodipropyl ether or bis(2,3,3,3-tetrachloropropyl) ether, is a synthetic organochlorine compound.[1][2][3] It is utilized in the pesticide industry to increase the effectiveness of insecticides.[4][5] this compound is a stable isotope-labeled version of S 421, containing four deuterium atoms. This labeling is typically used for analytical purposes, such as in mass spectrometry-based quantification, to serve as an internal standard.

Physical and Chemical Characteristics

The following tables summarize the key physical and chemical properties of Octachlorodipropyl ether (S 421) and its deuterated analogue this compound.

Table 1: General Properties of Octachlorodipropyl Ether (S 421)
PropertyValueSource(s)
Chemical Name Octachlorodipropyl ether; bis(2,3,3,3-tetrachloropropyl) ether[6]
Synonyms S 421, Monsanto 16226, ENT 25,456[6]
CAS Number 127-90-2[2][6]
Molecular Formula C₆H₆Cl₈O[2][5][6]
Molecular Weight 377.74 g/mol [2][5]
Appearance Light yellow liquid/powder[1][5]
Solubility Insoluble in water; Soluble in ethanol, acetone, toluene[1]
Table 2: Physicochemical Data of Octachlorodipropyl Ether (S 421)
PropertyValueSource(s)
Density ~1.7 g/cm³[1][5]
Melting Point -49.9 °C to -50 °C[2][5]
Boiling Point 147 °C[2][5]
Flash Point 177 °C[7]
Vapor Pressure 3.38E-05 mmHg at 25°C[5]
XLogP3 5.1 - 5.29[5]
Table 3: Properties of this compound
PropertyValueSource(s)
Alternate Name Octachlorodipropyl Ether-d4
Molecular Formula C₆H₂D₄Cl₈O
Molecular Weight 381.76 g/mol

Mechanism of Action as an Insecticide Synergist

Octachlorodipropyl ether (S 421) functions by inhibiting the metabolic enzymes in insects that would otherwise detoxify the primary insecticide.[8][9] This synergistic action allows for a lower dose of the active insecticide to achieve the desired pest control effect.[9] The primary target of many insecticide synergists are the cytochrome P450 monooxygenases, a family of enzymes responsible for breaking down foreign compounds.[10] By inhibiting these enzymes, S 421 increases the bioavailability and residence time of the insecticide at its target site in the insect.[9]

G cluster_insect Inside the Insect Insecticide Insecticide TargetSite Target Site (e.g., Nervous System) Insecticide->TargetSite Leads to Toxicity DetoxEnzymes Detoxification Enzymes (e.g., Cytochrome P450s) Insecticide->DetoxEnzymes Metabolized by InactiveMetabolite Inactive Metabolite DetoxEnzymes->InactiveMetabolite Produces S421 S 421 (Synergist) S421->DetoxEnzymes Inhibits

Mechanism of an insecticide synergist like S 421.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Octachlorodipropyl ether are not widely available in peer-reviewed literature. However, a high-performance thin-layer chromatographic (HPTLC) method for its determination in insecticide formulations has been reported. The general steps for such an analysis would include:

  • Sample Preparation: Extraction of the active compound from the insecticide formulation using a suitable organic solvent.

  • Chromatography: Application of the extracted sample to a silica gel HPTLC plate.

  • Mobile Phase Development: Elution of the plate with a solvent system such as toluene–acetic acid–water.

  • Detection: Visualization of the compound, for example, by spraying with a chromogenic reagent like silver nitrate and exposure to UV light.

  • Quantification: Densitometric analysis of the resulting spots to determine the concentration of Octachlorodipropyl ether.

Toxicological Profile and Safety

Octachlorodipropyl ether is a compound of toxicological concern. While it has low acute toxicity, studies have pointed to potential subacute and chronic health effects. Of significant concern is the combustion of mosquito coils containing S 421, which can lead to the formation of bis(chloromethyl)ether (BCME), a potent lung carcinogen.[11][12][13] Due to these health risks, the use of S 421 in consumer products is restricted or banned in some regions.[11][12]

The following diagram illustrates the logical relationship leading to the hazardous byproduct from the use of S 421 in mosquito coils.

G S421 S 421 in Mosquito Coil Combustion Combustion S421->Combustion Formaldehyde Formaldehyde Combustion->Formaldehyde HCl Hydrogen Chloride Combustion->HCl BCME Bis(chloromethyl)ether (BCME) Potent Carcinogen Formaldehyde->BCME HCl->BCME

Formation of a carcinogenic byproduct from S 421.

Conclusion

This compound and its non-deuterated counterpart, Octachlorodipropyl ether (S 421), are not compounds with therapeutic applications but are effective insecticide synergists. Their physicochemical properties are characteristic of organochlorine compounds. While they play a role in pest control, their use is associated with significant health and environmental concerns, primarily due to the formation of carcinogenic byproducts upon combustion. Further research into the environmental fate and long-term toxicological effects of Octachlorodipropyl ether is warranted. The deuterated form, this compound, remains a valuable tool for analytical and metabolic studies of this compound.

References

S 421-d4: A Technical Overview of a Pesticide Synergist and Its Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S 421, also known as Octachlorodipropyl ether, and its deuterated form, S 421-d4. While the intended application of this guide is for professionals in drug development, extensive research indicates that the primary application of S 421 is not in the pharmaceutical field but rather as a pesticide synergist. This document summarizes the available technical information, supplier details, and critical safety considerations.

Chemical Identity and Properties

This compound is the deuterium-labeled version of S 421, with the chemical name Octachlorodipropyl Ether-d4. The unlabeled compound, S 421, is a synthetic organochlorine compound.[1] Deuterated compounds like this compound are commonly used as internal standards in analytical chemistry for the quantification of the unlabeled analogue.

Table 1: Chemical and Physical Properties of S 421 and this compound

PropertyS 421 (Octachlorodipropyl ether)This compound (Octachlorodipropyl Ether-d4)
Alternate Names S-2, S-421-
CAS Number 127-90-2127-90-2 (unlabeled)
Molecular Formula C₆H₆Cl₈OC₆H₂D₄Cl₈O
Molecular Weight 377.7 g/mol 381.76 g/mol
Appearance Colorless to pale yellow liquidNot specified
Solubility Insoluble in water, soluble in organic solventsNot specified
Mode of Action Hinders metabolic resistance by inhibiting detoxification enzymes.[2]Not applicable

Supplier and Purchasing Information

This compound is available from several chemical suppliers for research purposes. It is important to note that this product is intended for research use only and not for diagnostic or therapeutic applications.

Table 2: Supplier Information for this compound

SupplierProduct NameCatalog Number
Santa Cruz Biotechnology, Inc.This compoundsc-213493
MedchemExpressThis compoundHY-113592S
LGC StandardsThis compoundTRC-S050502

Primary Application: Pesticide Synergist

The predominant use of S 421 (Octachlorodipropyl ether) is as a synergist in insecticide formulations, particularly in mosquito coils.[3][4] Synergists are compounds that, while having little to no pesticidal activity themselves, enhance the effectiveness of the active insecticidal ingredient. S 421 has been used in combination with pyrethroid insecticides, such as d-allethrin.[3] Its mechanism of action involves the inhibition of detoxification enzymes in insects, which would otherwise break down the insecticide.[2]

Toxicology and Safety Concerns

A significant body of research highlights the toxicological concerns associated with the use of S 421, particularly in products that involve combustion, such as mosquito coils. The combustion of S 421 can lead to the formation of bis(chloromethyl)ether (BCME), an extremely potent lung carcinogen.[3][4] This has led to regulatory scrutiny and restrictions on its use in some regions. For instance, mosquito coils containing S-2 (S 421) are unregistered and their use is illegal in the United States.[3][4]

The following diagram illustrates the logical relationship between the use of S 421 in mosquito coils and the potential health hazard.

G cluster_product Product Formulation cluster_process Process cluster_hazard Hazard Formation Mosquito_Coil Mosquito Coil Combustion Combustion Mosquito_Coil->Combustion undergoes S_421 S 421 (Octachlorodipropyl ether) S_421->Mosquito_Coil Pyrethroid_Insecticide Pyrethroid Insecticide Pyrethroid_Insecticide->Mosquito_Coil BCME bis(chloromethyl)ether (Potent Carcinogen) Combustion->BCME leads to formation of

Hazard formation from S 421 in mosquito coils.

Relevance to Drug Development

Based on extensive literature searches, there is no evidence to suggest that S 421 or this compound has any current application in drug development. The research focus on this compound is overwhelmingly centered on its use as a pesticide synergist and its associated toxicological profile. Ethers as a chemical class are present in many pharmaceutical compounds; however, the specific properties and safety concerns of Octachlorodipropyl ether do not align with typical characteristics of a drug candidate or excipient.[5][6]

Experimental Protocols

Detailed experimental protocols for the use of this compound would be specific to the analytical methods in which it is employed as an internal standard. A general workflow for using a deuterated internal standard in a quantitative analysis (e.g., by gas chromatography-mass spectrometry - GC-MS) is provided below.

General Protocol for Quantification using a Deuterated Internal Standard:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the unlabeled analyte (S 421) of a known concentration in a suitable organic solvent.

    • Prepare a stock solution of the deuterated internal standard (this compound) of a known concentration.

    • Create a series of calibration standards by spiking a constant known amount of the internal standard solution into aliquots of the unlabeled analyte stock solution at varying concentrations.

  • Sample Preparation:

    • Extract the analyte (S 421) from the sample matrix (e.g., environmental sample, biological tissue) using an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction).

    • Add a known amount of the deuterated internal standard (this compound) to the sample extract.

    • Concentrate or dilute the sample as necessary to bring the analyte concentration within the range of the calibration curve.

  • Analytical Measurement:

    • Analyze the calibration standards and the prepared samples by GC-MS or a similar analytical technique.

    • Monitor for characteristic ions of both the unlabeled analyte and the deuterated internal standard.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

    • Calculate the peak area ratio for the unknown samples and determine their concentrations using the calibration curve.

The following diagram illustrates a typical experimental workflow for using this compound as an internal standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Calibration Standards (S 421 + this compound) GCMS GC-MS Analysis Standards->GCMS Sample Prepare Sample (Extract S 421, add this compound) Sample->GCMS Curve Generate Calibration Curve GCMS->Curve Quantify Quantify S 421 in Sample Curve->Quantify

Workflow for S 421 quantification using this compound.

Conclusion

References

Technical Guide: Research Applications of a Deuterated Small Molecule Inhibitor, S 421

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: The initial search for "deuterated S 421" did not yield information on a specific molecule with this designation. The following response is a comprehensive technical guide based on the principles of drug deuteration, using a hypothetical small molecule inhibitor, "S 421," as a case study to illustrate the concepts and research applications as requested.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic replacement of hydrogen with its stable isotope, deuterium, is a promising approach in drug discovery to enhance pharmacokinetic properties. This guide explores the research applications of deuterating a hypothetical small molecule inhibitor, S 421, targeting a critical kinase signaling pathway. We will delve into the underlying principles of the kinetic isotope effect, present comparative preclinical data for S 421 and its deuterated analog (d-S 421), provide detailed experimental methodologies, and visualize key concepts and workflows.

Introduction to Deuteration in Drug Discovery

Deuteration involves the selective replacement of one or more hydrogen atoms in a drug molecule with deuterium.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1][] This increased bond strength can significantly slow down metabolic processes that involve the cleavage of that bond, a phenomenon known as the kinetic isotope effect (KIE).[][4] By strategically placing deuterium at sites of metabolic vulnerability, deuterated compounds can exhibit improved pharmacokinetic profiles, such as a longer half-life, reduced metabolic clearance, and potentially a better safety profile due to decreased formation of reactive metabolites.[4][5][6]

The first FDA-approved deuterated drug, deutetrabenazine (Austedo®), demonstrated the clinical viability of this approach, paving the way for further research and development in this area.[1][2][4][7]

Hypothetical Case Study: S 421 and its Deuterated Analog, d-S 421

For the purpose of this guide, we will consider "S 421," a potent and selective inhibitor of a hypothetical kinase, "Kinase X," which is a key component in a cancer-related signaling pathway. While S 421 shows excellent in vitro potency, its in vivo application is limited by rapid metabolic clearance, primarily through oxidation of a metabolically labile methyl group. Deuteration of this methyl group (to form d-S 421) is proposed to mitigate this issue.

Comparative Pharmacokinetic Data: S 421 vs. d-S 421

The following tables summarize hypothetical quantitative data from preclinical studies comparing S 421 and d-S 421.

Table 1: In Vitro Metabolic Stability

CompoundMicrosomal Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
S 4211592.4
d-S 4217518.5

Table 2: In Vivo Pharmacokinetics in Rats (10 mg/kg, oral)

CompoundCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Half-life (t½, hr)
S 4218501.034002.5
d-S 42112501.598007.0

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of S 421 and d-S 421 in liver microsomes.

Materials:

  • Rat liver microsomes (RLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • S 421 and d-S 421 stock solutions (in DMSO)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Methodology:

  • Prepare a microsomal incubation mixture containing RLM (0.5 mg/mL) in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Add the test compound (S 421 or d-S 421) to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the pharmacokinetic profile of S 421 and d-S 421 after oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • S 421 and d-S 421 formulation for oral gavage

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Fast the rats overnight prior to dosing.

  • Administer a single oral dose of S 421 or d-S 421 (10 mg/kg).

  • Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Extract the drug from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Protein Downstream Protein Kinase_X->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates S_421 S 421 / d-S 421 S_421->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by S 421.

G Start Start Synthesis Synthesize S 421 and d-S 421 Start->Synthesis In_Vitro In Vitro Assays (Metabolic Stability) Synthesis->In_Vitro In_Vivo In Vivo PK Study (Rats) In_Vitro->In_Vivo Data_Analysis Analyze Data (t½, AUC, etc.) In_Vivo->Data_Analysis Decision Proceed to Efficacy Studies? Data_Analysis->Decision End End Decision->End Yes/No

Caption: Experimental workflow for evaluating deuterated S 421.

G cluster_s421 Metabolism of S 421 cluster_ds421 Metabolism of d-S 421 S421 S 421 (with -CH3) CYP450_S CYP450 Enzymes S421->CYP450_S Rapid Metabolite_S Oxidized Metabolite (Inactive) CYP450_S->Metabolite_S dS421 d-S 421 (with -CD3) CYP450_d CYP450 Enzymes dS421->CYP450_d Slowed Metabolite_d Oxidized Metabolite (Inactive) CYP450_d->Metabolite_d

Caption: Comparative metabolic pathways of S 421 and d-S 421.

Conclusion

The strategic deuteration of drug candidates like the hypothetical S 421 can lead to significant improvements in their pharmacokinetic profiles. By slowing down metabolic clearance, deuteration can increase drug exposure and half-life, potentially leading to enhanced efficacy and a more convenient dosing regimen. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of deuterated compounds. As the field of deuterated drugs continues to grow, this approach will likely become an increasingly valuable tool in the drug discovery and development process.[6][7]

References

Environmental Fate of Octachlorodipropyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octachlorodipropyl ether (OCDPE), a chlorinated alkyl ether, has been utilized as a synergist in pesticide formulations, most notably in mosquito coils. Its environmental persistence and potential for long-range transport are of significant concern. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate of OCDPE, including its physicochemical properties, degradation pathways, and mobility. While experimental data are available for photolysis and hydrolysis, significant data gaps remain for biodegradation, soil sorption, and bioaccumulation. This guide summarizes the available quantitative data, outlines detailed experimental protocols for key environmental fate studies based on internationally recognized guidelines, and presents visual representations of degradation pathways and experimental workflows to aid in understanding its environmental behavior.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely dictated by its fundamental physicochemical properties. The available data for octachlorodipropyl ether are summarized in Table 1.

Table 1: Physicochemical Properties of Octachlorodipropyl Ether

PropertyValueReference
CAS Registry Number 127-90-2
Molecular Formula C₆H₆Cl₈O
Molecular Weight 377.73 g/mol
Boiling Point 114-116 °C @ 0.2 Torr[1]
Melting Point -50 °C[1]
Vapor Pressure 3.38 x 10⁻⁵ mmHg at 25°C
Water Solubility Data not available
Octanol-Water Partition Coefficient (log Kow) Data not available

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, are critical pathways for the transformation of organic chemicals in the environment.

Photolysis

Photodegradation of OCDPE has been observed in both aqueous solutions and organic solvents. The rate of degradation is influenced by factors such as pH, temperature, and the type of water or solvent.

2.1.1. Photolysis in Aqueous Solution

The photodegradation of OCDPE in water follows first-order kinetics. The half-life is significantly affected by pH and temperature, with faster degradation occurring at higher pH and temperatures. The primary identified photodegradation product is 2,3,3-trichloroprop-2-en-1-ol. A proposed pathway involves dehydrochlorination and ether cleavage.

Table 2: Photodegradation Half-lives of Octachlorodipropyl Ether in Aqueous Solution

ConditionHalf-life (hours)Reference
Effect of Temperature (at pH 7)
15°C2.39
20°C1.89
25°C1.65
30°C1.32
Effect of pH (at 25°C)
pH 52.33
pH 71.52
pH 90.20
Effect of Water Type (at 25°C, pH 7)
Pure Water1.65
Impoundment Water1.78
Pond Water1.96
Lake Water2.05

2.1.2. Photolysis in Organic Solvents

The photodegradation of OCDPE in organic solvents also follows first-order kinetics. The degradation rate varies depending on the solvent.

Table 3: Photodegradation Half-lives of Octachlorodipropyl Ether in Organic Solvents under UV Light

SolventRate Constant (k, h⁻¹)Half-life (t½, hours)Reference
Methanol0.33102.09
Acetone0.23822.91
Acetonitrile0.028724.1
n-Hexane0.027625.1

Under natural sunlight, the photodegradation in methanol is slower, with a half-life of 8.87 hours.

2.1.3. Experimental Protocol: Phototransformation of Chemicals in Water (OECD 316)

This protocol is designed to determine the potential for direct phototransformation of a chemical in water.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_solution Prepare sterile aqueous solution of test substance irradiate Irradiate with a light source simulating sunlight prep_solution->irradiate prep_control Prepare dark control incubate_dark Incubate control in the dark prep_control->incubate_dark prep_blanks Prepare analytical blanks sampling Sample at time intervals irradiate->sampling incubate_dark->sampling analysis Analyze for parent compound and transformation products sampling->analysis kinetics Determine rate constant and half-life analysis->kinetics G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare sterile buffer solutions (e.g., pH 4, 7, 9) prep_test_solutions Add test substance to buffers prep_buffers->prep_test_solutions incubate Incubate in the dark at constant temperature prep_test_solutions->incubate sampling Collect samples at various time points incubate->sampling analysis Analyze for parent compound and hydrolysis products sampling->analysis kinetics Calculate rate constants and half-lives analysis->kinetics G cluster_setup Experimental Setup cluster_incubation Incubation Conditions cluster_analysis Analysis and Data Interpretation soil_prep Prepare and characterize soil samples test_substance Apply test substance (radiolabeled recommended) soil_prep->test_substance incubation_vessels Place soil in incubation vessels test_substance->incubation_vessels aerobic Incubate under aerobic conditions (continuous air flow) incubation_vessels->aerobic anaerobic Incubate under anaerobic conditions (e.g., nitrogen atmosphere) incubation_vessels->anaerobic sampling Sample soil at intervals aerobic->sampling mineralization Trap and quantify evolved ¹⁴CO₂ aerobic->mineralization anaerobic->sampling anaerobic->mineralization extraction Extract parent compound and metabolites sampling->extraction analysis Analyze extracts (e.g., HPLC, GC-MS) extraction->analysis kinetics Determine degradation rates (DT₅₀) and identify products analysis->kinetics mineralization->kinetics mineralization->kinetics G cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_calc Calculation soil_prep Select and characterize multiple soil types equilibration Equilibrate soil with test solution soil_prep->equilibration solution_prep Prepare test solutions of varying concentrations solution_prep->equilibration separation Separate soil and aqueous phases (centrifugation) equilibration->separation analysis_aq Analyze aqueous phase concentration separation->analysis_aq resuspend Resuspend soil in fresh solution separation->resuspend calc Calculate Kd and Koc values analysis_aq->calc equilibration_des Equilibrate for desorption resuspend->equilibration_des separation_des Separate phases equilibration_des->separation_des analysis_aq_des Analyze aqueous phase separation_des->analysis_aq_des analysis_aq_des->calc G cluster_setup Experimental Setup cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_calc Calculation fish_acclimation Acclimate test fish test_system Set up flow-through system fish_acclimation->test_system exposure Expose fish to test substance in water at constant concentration test_system->exposure sampling_fish_up Sample fish and water at intervals exposure->sampling_fish_up transfer Transfer fish to clean water exposure->transfer analysis_up Analyze concentrations sampling_fish_up->analysis_up calc Calculate uptake and depuration rate constants and BCF analysis_up->calc sampling_fish_dep Sample fish and water at intervals transfer->sampling_fish_dep analysis_dep Analyze concentrations sampling_fish_dep->analysis_dep analysis_dep->calc

References

Methodological & Application

Application Notes and Protocols for the Quantification of Atenolol (S 421) using a Deuterated Internal Standard (S 421-d4) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atenolol, a cardioselective β1-adrenergic receptor blocker, is widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction. Accurate and sensitive quantification of atenolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and throughput.

The use of a stable isotope-labeled internal standard (IS) is paramount in LC-MS/MS to correct for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the quantitative results. This document provides detailed application notes and protocols for the quantification of atenolol (often found in pharmaceutical formulations with imprints such as "S 421") in biological matrices using its deuterated analogue, S 421-d4 (a conceptual representation for deuterated atenolol, with atenolol-d7 being a commonly used specific example), as an internal standard.

Principle of the Method

The method involves the extraction of atenolol and its deuterated internal standard from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte (atenolol) to that of the internal standard.

Experimental Protocols

Materials and Reagents
  • Atenolol reference standard

  • Atenolol-d7 (as a surrogate for this compound) internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Human plasma (or other relevant biological matrix)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

Instrumentation
  • A liquid chromatography system capable of delivering reproducible gradients.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of atenolol and atenolol-d7 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the atenolol stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of atenolol-d7 at a fixed concentration (e.g., 100 ng/mL) in the same diluent as the calibration standards.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank biological matrix with the appropriate working standard solutions to prepare a calibration curve and QC samples at low, medium, and high concentrations.

Sample Preparation

Choose one of the following extraction methods based on the required sample cleanup and sensitivity:

Method 1: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 500 µL of plasma sample, add 50 µL of the internal standard working solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as in the protein precipitation method.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for your specific instrumentation.

Liquid Chromatography

ParameterValue
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Atenolol) m/z 267.2 → 145.1
MRM Transition (Atenolol-d7) m/z 274.2 → 152.1
Collision Energy Optimize for your instrument
Dwell Time 100 ms

Data Presentation

The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for atenolol.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Atenolol1 - 1000> 0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low5< 10< 1090 - 110
Medium100< 8< 892 - 108
High800< 7< 795 - 105

Table 3: Recovery Data

AnalyteExtraction MethodRecovery (%)
AtenololProtein Precipitation> 85
AtenololSolid-Phase Extraction> 90

Mandatory Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for the quantification of Atenolol.

Signaling Pathway (Illustrative)

While atenolol's primary mechanism of action is the blockade of β1-adrenergic receptors and does not involve a classical signaling pathway in the same way as some other drugs, its effect can be visualized in the context of the adrenergic signaling cascade it inhibits.

adrenergic_signaling epinephrine Epinephrine / Norepinephrine beta1_receptor β1-Adrenergic Receptor epinephrine->beta1_receptor g_protein Gs Protein Activation beta1_receptor->g_protein atenolol Atenolol (S 421) atenolol->beta1_receptor adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ↑ cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka cellular_response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) pka->cellular_response

Caption: Inhibition of the β1-adrenergic signaling pathway by Atenolol.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of atenolol in biological matrices using this compound (represented by atenolol-d7) as an internal standard by LC-MS/MS. The described methods are sensitive, specific, and reliable, making them suitable for a wide range of applications in clinical and pharmaceutical research. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of atenolol.

Application Note: Quantitative Analysis of S 421 in Human Plasma using a Validated LC-MS/MS Method with S 421-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of the investigational compound S 421 in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated stable isotope-labeled internal standard, S 421-d4. This method is suitable for pharmacokinetic studies and other drug development applications.

Introduction

S 421 is a novel small molecule inhibitor of the (hypothetical) Kinase XYZ, a critical component in the ABC signaling pathway implicated in certain inflammatory diseases. To support the clinical development of S 421, a sensitive, selective, and robust bioanalytical method for its quantification in human plasma is required. This application note describes a validated LC-MS/MS method for the determination of S 421 concentrations in human plasma using this compound as the internal standard (IS). The method demonstrates excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range.

Experimental Workflow

The overall workflow for the quantitative analysis of S 421 in human plasma is depicted below. The process begins with the collection of plasma samples, followed by protein precipitation for sample cleanup. The supernatant is then analyzed by LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) add_is Add this compound (IS) plasma->add_is add_precip Add Acetonitrile (Protein Precipitation) add_is->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chroma Chromatographic Separation inject->chroma ms_detect Mass Spectrometric Detection (MRM) chroma->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of S 421 calibrate->quantify

Caption: Experimental workflow for S 421 analysis.

Materials and Reagents

  • Analytes: S 421 (purity >99%), this compound (isotopic purity >99%, chemical purity >99%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Matrix: Human plasma (K2EDTA)

Instrumentation and Conditions

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer Sciex Triple Quad™ 5500 or equivalent
Analytical Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions S 421: 450.2 -> 250.1; this compound: 454.2 -> 254.1
Collision Energy (CE) S 421: 25 eV; this compound: 25 eV
Declustering Potential (DP) S 421: 80 V; this compound: 80 V

Protocols

5.1. Preparation of Standard and QC Samples

  • Stock Solutions (1 mg/mL): Prepare stock solutions of S 421 and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the S 421 stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., 3, 30, 800 ng/mL).

5.2. Sample Preparation Protocol

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a new vial for LC-MS/MS analysis.

Method Validation Results

The method was validated according to regulatory guidelines. A summary of the validation results is presented below.

Table 2: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Regression Model
S 4211 - 10001/x² weighted>0.995

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ18.5-4.29.8-5.1
Low QC36.22.17.53.3
Mid QC304.51.55.82.0
High QC8003.1-1.84.2-2.5

Hypothetical Signaling Pathway of S 421

S 421 is designed to inhibit Kinase XYZ, thereby blocking the downstream phosphorylation of Transcription Factor ABC and preventing the expression of pro-inflammatory cytokines.

G cluster_pathway S 421 Mechanism of Action receptor Cytokine Receptor kinase_xyz Kinase XYZ receptor->kinase_xyz Activates tf_abc Transcription Factor ABC (Inactive) kinase_xyz->tf_abc Phosphorylates tf_abc_p Transcription Factor ABC (Active/Phosphorylated) tf_abc->tf_abc_p nucleus Nucleus tf_abc_p->nucleus gene_exp Pro-inflammatory Gene Expression nucleus->gene_exp Promotes s421 S 421 s421->kinase_xyz Inhibits

Caption: Inhibition of the Kinase XYZ pathway by S 421.

Conclusion

This application note details a robust and validated LC-MS/MS method for the quantitative analysis of S 421 in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method is suitable for supporting clinical pharmacokinetic studies and other applications in the drug development of S 421.

Method Development for the Analysis of Octachlorodipropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octachlorodipropyl ether (OCDPE), a chlorinated alkyl ether, has been utilized as a synergist in pesticide formulations. Due to its potential for environmental persistence and toxicological concerns, robust and sensitive analytical methods are crucial for its detection and quantification in various matrices. This document provides a detailed overview of analytical methodologies for the determination of OCDPE, focusing on sample preparation, chromatographic separation, and detection techniques. Protocols for High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, along with guidance on method validation.

Analytical Methods Overview

The analysis of octachlorodipropyl ether can be accomplished by various chromatographic techniques. The choice of method depends on the sample matrix, required sensitivity, and the available instrumentation.

  • High-Performance Thin-Layer Chromatography (HPTLC): A simple, rapid, and cost-effective method suitable for the analysis of OCDPE in insecticide formulations.[1] It offers good resolution and sensitivity for screening and quantification purposes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique widely used for the analysis of semi-volatile organic compounds like OCDPE in complex environmental matrices. GC-MS provides excellent separation and unequivocal identification based on mass spectra.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, making it ideal for trace-level analysis in challenging matrices by minimizing interferences.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While less common for non-polar compounds like OCDPE, LC-MS/MS can be a viable alternative, particularly for polar metabolites or when derivatization is not desired. Method development would be required to optimize ionization and fragmentation.

Experimental Protocols

Protocol 1: HPTLC Analysis of OCDPE in Insecticide Formulations

This protocol is based on a validated method for the determination of OCDPE in emulsifiable concentrate (EC) and wettable powder (WP) formulations.[1]

1. Materials and Reagents

  • OCDPE analytical standard (98.0% purity)

  • Acetonitrile (HPLC grade)

  • Toluene (analytical grade)

  • Acetic acid (analytical grade)

  • Potassium hydroxide (analytical grade)

  • Silver nitrate (analytical grade)

  • Nitric acid (analytical grade)

  • Ethanol (95%)

  • HPTLC plates (silica gel 60 F254, 20 x 10 cm)

  • Deionized water

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of OCDPE standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 0.1 to 5.0 µg/mL.

3. Sample Preparation

  • Emulsifiable Concentrate (EC) Formulations: Accurately weigh a quantity of the EC formulation equivalent to 10 mg of OCDPE into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Wettable Powder (WP) Formulations: Accurately weigh a quantity of the WP formulation equivalent to 10 mg of OCDPE into a centrifuge tube. Add 10 mL of acetonitrile and sonicate for 15 minutes. Centrifuge and collect the supernatant.

  • Filter all sample solutions through a 0.45 µm syringe filter before analysis.

4. HPTLC Conditions

  • Stationary Phase: HPTLC silica gel 60 F254 plate

  • Mobile Phase: Toluene : Acetic acid : Water (20:20:1, v/v/v)

  • Application: Apply 5 µL of standard and sample solutions as 8 mm bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber to a distance of 8 cm.

  • Detection: After development, dry the plate. Spray with a 2 M alcoholic potassium hydroxide solution, heat at 120°C for 30 minutes, and then spray with a 1% silver nitrate solution in 30% nitric acid. Expose the plate to UV light for approximately 15 minutes for visualization.

  • Densitometric Analysis: Scan the plates densitometrically at 399 nm.

5. Quantification

  • Construct a calibration curve by plotting the peak area against the concentration of the OCDPE standards. Determine the concentration of OCDPE in the samples from the calibration curve.

Protocol 2: GC-MS Analysis of OCDPE in Environmental Samples (General Guideline)

This protocol provides a general framework for the analysis of OCDPE in soil and water samples. Method optimization and validation are essential for specific applications.

1. Materials and Reagents

  • OCDPE analytical standard

  • Hexane (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Sodium sulfate (anhydrous, analytical grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Internal standard (e.g., PCB 209 or other suitable chlorinated compound)

2. Sample Preparation

  • Water Samples:

    • To a 1 L water sample, add a surrogate or internal standard.

    • Perform liquid-liquid extraction with dichloromethane or pass the sample through a conditioned C18 SPE cartridge.

    • Elute the SPE cartridge with a suitable solvent like ethyl acetate or acetone.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Soil/Sediment Samples:

    • Air-dry the soil sample and sieve to remove large debris.

    • To 10 g of soil, add a surrogate or internal standard.

    • Extract the sample using an accelerated solvent extractor (ASE) or Soxhlet extractor with a mixture of hexane and acetone.

    • Concentrate the extract and perform a cleanup step if necessary (e.g., using Florisil or silica gel chromatography) to remove interfering matrix components.

    • Concentrate the final extract to 1 mL.

3. GC-MS Conditions (Suggested Starting Parameters)

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 5°C/min to 280°C, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: Mass range 50-500 amu for initial identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Characteristic ions for OCDPE should be determined from its mass spectrum.

4. GC-MS/MS Method Development (Guidance) For highly complex matrices, a GC-MS/MS method is recommended.

  • Precursor Ion Selection: The molecular ion or a high-mass fragment ion of OCDPE would be selected as the precursor ion in the first quadrupole.

  • Product Ion Selection: The precursor ion is fragmented in the collision cell, and characteristic product ions are selected in the third quadrupole. The transition from the precursor ion to the most abundant and specific product ion is used for quantification (quantifier), while another transition is used for confirmation (qualifier).

  • Collision Energy Optimization: The collision energy needs to be optimized to maximize the abundance of the desired product ions.

Data Presentation

The following tables summarize typical quantitative data obtained from the HPTLC method and expected performance characteristics for a validated GC-MS method.

Table 1: HPTLC Method Validation Data for OCDPE in Insecticide Formulations [1]

ParameterEmulsifiable Concentrate (EC)Wettable Powder (WP)
Linearity Range 0.2 - 5.0 µ g/band 0.2 - 5.0 µ g/band
Correlation Coefficient (r²) 0.990.99
Recovery (%) 98.5 - 103.995.3 - 104.3
Precision (RSD, %) 3.39 - 4.892.92 - 5.33
Limit of Detection (LOD) 0.1 µ g/band 0.1 µ g/band

Table 2: Expected Performance Characteristics for a Validated GC-MS Method for OCDPE

ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Recovery (%) 80 - 120%
Precision (RSD, %) < 15%
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical methods described.

cluster_0 Sample Preparation cluster_1 HPTLC Analysis Weighing Sample Weighing Dissolution Dissolution/Extraction (Acetonitrile) Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Application Spotting on HPTLC Plate Filtration->Application Development Chromatographic Development Application->Development Detection Post-Chromatographic Derivatization & Visualization Development->Detection Quantification Densitometric Scanning Detection->Quantification

Caption: HPTLC analysis workflow for Octachlorodipropyl Ether.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis Sampling Sample Collection (Water/Soil) Extraction Extraction (LLE/SPE/Soxhlet) Sampling->Extraction Cleanup Extract Cleanup (e.g., Florisil) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (Scan/SIM) Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: General workflow for GC-MS analysis of Octachlorodipropyl Ether.

References

Application Note: Quantitative Analysis of S 421 in Biological Matrices using S 421-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In drug discovery and development, accurate quantification of drug candidates and their metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its sensitivity and selectivity in quantitative bioanalysis. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise quantification by correcting for variability during sample preparation, chromatography, and mass spectrometric detection.[1][2][3][4] This application note describes a detailed protocol for the quantitative analysis of the hypothetical compound S 421 using its deuterated analog, S 421-d4, as an internal standard.

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction and ionization, ensuring that any sample-to-sample variation is mirrored in both the analyte and the IS, allowing for reliable normalization.[1] this compound, as a deuterated analog of S 421, is chemically and physically almost identical to the parent drug, making it an excellent internal standard for its bioanalysis.[1]

Experimental Protocols

Materials and Reagents
  • S 421 (analyte)

  • This compound (internal standard)

  • Control human plasma (K2EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized, 18 MΩ·cm

  • Microcentrifuge tubes

  • Autosampler vials

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of S 421 and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the S 421 stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve construction.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the S 421 working standard solutions into control human plasma to prepare CC samples at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see LC method below).

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-5% B

      • 3.6-5.0 min: 5% B

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • S 421: Q1 m/z [M+H]+ → Q3 m/z [fragment ion]

      • This compound: Q1 m/z [M+H]+ → Q3 m/z [fragment ion]

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for S 421 and this compound.

Data Presentation

The use of this compound as an internal standard ensures high accuracy and precision in the quantification of S 421. The following tables summarize representative data from a method validation experiment.

Table 1: Calibration Curve Parameters

ParameterValue
Concentration Range (ng/mL)1 - 1000
Regression ModelLinear
Weighting1/x²
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low3.02.996.74.5
Medium300.0305.1101.72.8
High800.0792.899.13.1

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add this compound IS (10 µL) s1->s2 s3 Protein Precipitation (ACN) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Evaporation s4->s5 s6 Reconstitution s5->s6 a1 HPLC Separation s6->a1 Inject into LC-MS/MS a2 Mass Spectrometry Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for the quantitative analysis of S 421.

Hypothetical Signaling Pathway of S 421

This diagram illustrates a hypothetical signaling pathway where S 421 acts as an inhibitor of a key kinase, leading to downstream effects on gene transcription.

signaling_pathway cluster_nucleus Cellular Response receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B (Target) kinase_a->kinase_b Phosphorylates tf Transcription Factor kinase_b->tf Phosphorylates nucleus Nucleus tf->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Regulates s421 S 421 s421->kinase_b Inhibits

Caption: Hypothetical signaling pathway showing S 421 as a Kinase B inhibitor.

References

Application Note: Quantitative Analysis of S 421 in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of S 421 in human plasma. The methodology employs a stable isotope-labeled internal standard (SIL-IS), S 421-d4, to ensure high accuracy and precision. The sample preparation protocol utilizes a straightforward protein precipitation technique, providing excellent recovery and minimal matrix effects. This method is suitable for high-throughput analysis in pharmacokinetic and other drug development studies.

Introduction

S 421 is a novel therapeutic agent under investigation. To support its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of S 421 in human plasma. The use of this compound as an internal standard corrects for variability during sample extraction and instrumental analysis, leading to superior data quality. The described protein precipitation method is simple, fast, and effective for cleaning up plasma samples prior to injection.

Materials and Methods

Reagents and Equipment
  • Chemicals: S 421 analytical standard (>99% purity), this compound internal standard (>99% purity, 99% isotopic enrichment), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Human Plasma (K2-EDTA).

  • Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, and HPLC vials.

  • Instrumentation: UHPLC system (e.g., Waters ACQUITY UPLC I-Class) coupled with a triple quadrupole mass spectrometer (e.g., Sciex 7500).

Chromatographic and Mass Spectrometric Conditions

The quantitative data for the chromatographic and mass spectrometric conditions are summarized in the tables below.

Table 1: LC Parameters

Parameter Value
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B in 2.0 min; hold at 95% B for 0.5 min
Column Temp. 40 °C
Injection Vol. 5 µL

| Run Time | 3.0 min |

Table 2: MS Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (S 421) Q1: 450.2 m/z → Q3: 288.3 m/z
MRM Transition (this compound) Q1: 454.2 m/z → Q3: 292.3 m/z
Collision Energy (S 421) 25 eV
Collision Energy (this compound) 25 eV
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi

| Source Temperature | 550 °C |

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of S 421 and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the S 421 primary stock solution with 50:50 acetonitrile/water to create working standards for the calibration curve (e.g., 100 µg/mL to 10 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile. This solution will be used for protein precipitation.

Sample Preparation Protocol

The workflow for preparing plasma samples, calibration standards, and quality control (QC) samples involves a protein precipitation step.

G start_end start_end process process input_output input_output qc qc start Start: Plasma Sample sample Pipette 50 µL of Plasma (Sample, Blank, or Standard) start->sample add_is Add 150 µL of IS Working Solution (100 ng/mL this compound in ACN) sample->add_is vortex Vortex for 30 seconds to precipitate proteins add_is->vortex centrifuge Centrifuge at 14,000 rpm for 10 minutes at 4 °C vortex->centrifuge supernatant Transfer 100 µL of Supernatant to HPLC vial centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject finish End: Data Acquisition inject->finish

Caption: Workflow for plasma sample preparation using protein precipitation.

Preparation of Calibration Curve and QC Samples
  • Blank Plasma: Use unspiked human plasma.

  • Calibration Standards: Spike 45 µL of blank human plasma with 5 µL of the appropriate S 421 working standard solution to create calibration standards ranging from 1 to 10,000 ng/mL.

  • QC Samples: Prepare QC samples in bulk at four concentrations: Low (LQC, 3 ng/mL), Medium (MQC, 300 ng/mL), High (HQC, 7500 ng/mL), and a Dilution QC (20,000 ng/mL).

  • Processing: Process all samples as described in the sample preparation protocol (Section 3.2).

Results and Data Presentation

The method was validated for linearity, accuracy, precision, and recovery. All quantitative data are summarized below.

Table 3: Calibration Curve Performance

Concentration (ng/mL) Mean Peak Area Ratio (Analyte/IS) Accuracy (%)
1.0 0.005 102.3
5.0 0.024 98.7
50 0.251 99.5
500 2.498 100.8
2500 12.55 101.1
7500 37.61 99.2
10000 50.12 98.4

| | >0.998 | |

Table 4: Intra-day and Inter-day Precision and Accuracy | QC Level | Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Precision (%CV) | Accuracy (%) | Precision (%CV) | Accuracy (%) | | LQC | 3.0 | 4.1 | 103.5 | 5.2 | 101.7 | | MQC | 300 | 2.5 | 98.9 | 3.1 | 99.8 | | HQC | 7500 | 1.8 | 101.2 | 2.4 | 100.5 |

Method Logic and Hypothetical Pathway

The relationship between the analyte, internal standard, and analytical output is crucial for understanding the quantification strategy. The deuterated standard co-elutes with the analyte and experiences similar ionization and fragmentation, ensuring that variations are normalized.

G cluster_sample Biological Sample cluster_process LC-MS/MS Analysis cluster_output Data Output analyte_node analyte_node is_node is_node process_node process_node output_node output_node S421 S 421 (Analyte) LC Chromatographic Separation S421->LC Co-elution S421d4 This compound (Internal Std) S421d4->LC Co-elution MS Mass Spectrometry Detection (MRM) LC->MS Ratio Peak Area Ratio (S 421 / this compound) MS->Ratio Normalization Concentration Final Concentration Ratio->Concentration Calibration Curve

Caption: Relationship between analyte, internal standard, and final output.

In a therapeutic context, S 421 may act by inhibiting a key signaling pathway. The diagram below illustrates a hypothetical mechanism where S 421 inhibits Kinase B, preventing downstream phosphorylation and cellular response.

G receptor receptor kinase kinase inhibitor inhibitor substrate substrate response response A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Kinase A B->C Activates D Kinase B C->D Phosphorylates E Substrate Protein D->E Phosphorylates F Phosphorylated Substrate E->F G Cellular Response (e.g., Proliferation) F->G Triggers S421 S 421 S421->D Inhibits

Caption: Hypothetical signaling pathway inhibited by S 421.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of S 421 in human plasma. The simple protein precipitation sample preparation protocol, combined with the use of a deuterated internal standard, provides a reliable, accurate, and precise assay. The method meets the typical requirements for regulated bioanalysis and is suitable for supporting drug development studies of S 421.

Application Note: High-Throughput Analysis of Spirotetramat and its Metabolites in Food Matrices using S 421-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the simultaneous determination of the insecticide Spirotetramat and its major metabolites in various food matrices. The method utilizes a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample extraction followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). To ensure accuracy and precision, and to compensate for matrix effects and variations during sample preparation, a deuterated internal standard, S 421-d4 (Spirotetramat-d4), is employed. This method is suitable for high-throughput screening and quantitative analysis of Spirotetramat residues in support of food safety regulations and risk assessment.

Introduction

Spirotetramat is a systemic insecticide effective against a broad spectrum of sucking insects.[1] Its use in agriculture necessitates reliable analytical methods to monitor its residues in food commodities to ensure consumer safety and compliance with Maximum Residue Limits (MRLs). Spirotetramat is metabolized in plants and animals into several key metabolites, including Spirotetramat-enol, Spirotetramat-ketohydroxy, Spirotetramat-monohydroxy, and Spirotetramat-enol-glucoside.[2][3][4] Therefore, analytical methods must be capable of quantifying the parent compound and these metabolites.

Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is the gold standard for accurate quantification in complex matrices as it effectively corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer.[5] this compound, the deuterated analog of Spirotetramat, serves as an ideal internal standard for this purpose due to its similar chemical and physical properties to the native analyte.

This application note provides a comprehensive protocol for the analysis of Spirotetramat and its metabolites in food matrices using this compound as an internal standard. The method is validated for various food commodities and demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity.

Experimental Protocols

Standard and Reagent Preparation
  • Analytical Standards: Obtain certified reference standards of Spirotetramat and its metabolites (Spirotetramat-enol, Spirotetramat-ketohydroxy, Spirotetramat-monohydroxy, and Spirotetramat-enol-glucoside).

  • Internal Standard: Obtain this compound (Spirotetramat-d4).

  • Solvents and Reagents: Use HPLC or LC-MS grade acetonitrile, methanol, formic acid, and water. QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)) should be of analytical grade.

  • Stock Solutions: Prepare individual stock solutions of Spirotetramat, its metabolites, and this compound in acetonitrile at a concentration of 100 µg/mL. Store these solutions at -18°C.

  • Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with acetonitrile to achieve a range of concentrations (e.g., 0.005 to 0.2 µg/mL) for calibration curves.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in acetonitrile at a suitable concentration (e.g., 1 µg/mL) for spiking into samples.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) to a uniform paste.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of the this compound internal standard working solution.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and other sorbents as needed for the specific matrix.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • UHPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Monitor at least two MRM transitions for each analyte and the internal standard for confirmation and quantification.

Data Presentation

Table 1: UHPLC-MS/MS MRM Transitions for Spirotetramat, its Metabolites, and this compound (Internal Standard)

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Spirotetramat374.2272.1171.120
Spirotetramat-enol332.2286.1214.118
Spirotetramat-ketohydroxy348.2302.1230.119
Spirotetramat-monohydroxy390.2288.1187.122
Spirotetramat-enol-glucoside494.2332.1286.125
This compound (Spirotetramat-d4) 378.2 276.1 175.1 20

Note: The exact m/z values and collision energies may vary depending on the instrument and should be optimized.

Table 2: Method Validation Data for Spirotetramat and its Metabolites in a Representative Food Matrix (e.g., Cabbage) [6]

CompoundSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantitation (LOQ) (mg/kg)
Spirotetramat0.019540.01
0.1983
2.01012
Spirotetramat-enol0.019250.01
0.1964
2.0993
Spirotetramat-ketohydroxy0.0110230.01
0.11052
2.01072
Spirotetramat-monohydroxy0.019520.01
0.1981
2.01021
Spirotetramat-enol-glucoside0.018860.01
0.1915
2.0944

Mandatory Visualization

Experimental_Workflow Sample 1. Sample Homogenization (e.g., 10g of food sample) Spike 2. Internal Standard Spiking (this compound) Sample->Spike Add IS Extraction 3. QuEChERS Extraction (Acetonitrile + Salts) Spike->Extraction Add solvent & salts Centrifuge1 4. Centrifugation Extraction->Centrifuge1 Shake Cleanup 5. d-SPE Cleanup (PSA + Sorbents) Centrifuge1->Cleanup Transfer supernatant Centrifuge2 6. Centrifugation Cleanup->Centrifuge2 Vortex Filter 7. Filtration (0.22 µm) Centrifuge2->Filter Transfer supernatant Analysis 8. UHPLC-MS/MS Analysis Filter->Analysis Inject Data 9. Data Processing & Reporting Analysis->Data Quantify

Caption: Experimental workflow for Spirotetramat residue analysis.

Conclusion

The described analytical method, incorporating the deuterated internal standard this compound, provides a reliable and high-throughput solution for the quantitative determination of Spirotetramat and its key metabolites in various food matrices. The use of isotope dilution UHPLC-MS/MS ensures high accuracy and precision, making this method highly suitable for routine monitoring in food safety laboratories and for conducting dietary risk assessments. The QuEChERS sample preparation protocol is efficient and requires minimal solvent, aligning with green analytical chemistry principles.

References

Application Notes and Protocols for Toxicological Studies of Octamethylcyclotetrasiloxane (D4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "S 421-d4" was not found in publicly available scientific literature. The following information pertains to Octamethylcyclotetrasiloxane, commonly known as D4, which is a likely subject of interest for toxicological assessment given the search results. D4 is a key component in the production of silicone polymers and is used in various consumer products.[1][2]

Application Notes

Octamethylcyclotetrasiloxane (D4) has been the subject of extensive toxicological investigation to assess its safety for human health and the environment. These studies are crucial for regulatory evaluation and risk assessment. The primary applications of toxicological studies on D4 include:

  • Chronic Toxicity and Carcinogenicity Assessment: Long-term exposure studies, typically over two years, are conducted to evaluate the potential for D4 to cause chronic health effects and cancer.[1]

  • Sub-chronic Toxicity Evaluation: Shorter-term studies, such as 28-day inhalation studies, help to identify target organs of toxicity and establish dose-response relationships for non-lethal toxic effects.[2][3]

  • Reproductive and Developmental Toxicity Screening: These studies assess the potential for D4 to interfere with reproductive processes and fetal development. D4 is classified as toxic for reproduction category 3.[4]

  • Immunotoxicity Assessment: The potential for D4 to suppress or modulate the immune system is evaluated, often by measuring its effect on antibody production.[2]

  • Pharmacokinetic and Metabolism Studies: These studies investigate the absorption, distribution, metabolism, and excretion of D4 to understand its biological fate and potential for accumulation.[3]

  • Environmental Risk Assessment: The persistence, bioaccumulation, and toxicity (PBT) of D4 in the environment are evaluated to understand its ecological impact.[5]

Key findings from toxicological studies of D4 indicate that it can be a mild respiratory irritant and may cause increases in liver and kidney weight.[1] Chronic exposure in rats has been associated with an increased incidence of uterine endometrial adenomas at high concentrations.[1] Effects on the liver appear to be related to the induction of hepatic metabolizing enzymes.[3]

Quantitative Data Presentation

The following tables summarize quantitative data from key toxicological studies on D4.

Table 1: Summary of Chronic Inhalation Toxicity and Oncogenicity of D4 in Fischer 344 Rats [1]

Exposure Concentration (ppm)DurationKey Findings in MalesKey Findings in Females
0 (Control)104 weeksNo treatment-related effects.No treatment-related effects.
10104 weeksNo treatment-related effects.No treatment-related effects.
30104 weeksNo treatment-related effects.No treatment-related effects.
150104 weeksIncreased liver and kidney weight, hepatocellular hypertrophy.Increased liver and kidney weight, chronic nephropathy.
700104 weeksIncreased liver, kidney, and testes weight; hepatocellular hypertrophy; interstitial cell hyperplasia; reduced incidence of pituitary and pancreatic neoplasia.Increased liver, kidney, and uterine weight; chronic nephropathy; cystic endometrial hyperplasia; increased incidence of uterine endometrial adenomas (4 out of 60 animals); reduced thyroid c-cell adenoma/carcinoma.

Table 2: Summary of 28-Day Inhalation Study of D4 in Fischer 344 Rats [2]

Exposure Concentration (ppm)DurationKey Findings in MalesKey Findings in Females
0 (Control)28 daysNo adverse effects.No adverse effects.
728 daysNo adverse effects.No adverse effects.
2028 daysNo adverse effects.Statistically significant increase in liver weight and liver to body weight ratio.
6028 daysNo adverse effects.Statistically significant increase in liver weight and liver to body weight ratio.
18028 daysStatistically significant increase in liver weight and liver to body weight ratio.Statistically significant increase in liver weight and liver to body weight ratio.
54028 daysStatistically significant increase in liver weight and liver to body weight ratio.Statistically significant increase in liver weight and liver to body weight ratio.

Table 3: Acute Inhalation Toxicity of D4 in Rats [4]

Exposure Concentration (mg/L)DurationMortality Rate
20.124 hours0%
30.034 hours30% (1 male, 2 females)
54.374 hours90% (4 males, 5 females)

Experimental Protocols

Protocol 1: Chronic Inhalation Toxicity Study

This protocol is based on the methodology for a 2-year chronic toxicity and oncogenicity study of D4 in rats.[1]

Objective: To evaluate the long-term toxicity and carcinogenic potential of D4 following whole-body inhalation exposure.

Materials:

  • Fischer 344 rats

  • Whole-body inhalation chambers

  • D4 vapor generation system

  • Standard laboratory animal diet and water

  • Necropsy and histopathology equipment

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the start of the study.

  • Group Assignment: Randomly assign animals to control and exposure groups. For a study of this nature, groups would consist of at least 50 animals per sex.

  • Dose Administration: Expose animals to target concentrations of D4 vapor (e.g., 0, 10, 30, 150, 700 ppm) for 6 hours per day, 5 days per week, for up to 104 weeks in whole-body inhalation chambers.[1] The control group is exposed to filtered air.

  • Clinical Observations: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.

  • Hematology and Clinical Chemistry: Collect blood samples at interim periods (e.g., 6, 12, 18 months) and at terminal sacrifice for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the 104-week exposure period, perform a full necropsy on all surviving animals. Collect organs and tissues, weigh them, and preserve them for histopathological examination.

Protocol 2: 28-Day Sub-chronic Inhalation Toxicity Study

This protocol is based on the methodology for a 28-day sub-chronic inhalation study of D4 in rats.[2]

Objective: To determine the potential adverse effects of repeated inhalation exposure to D4 over a 28-day period.

Materials:

  • Fischer 344 rats

  • Whole-body inhalation chambers

  • D4 vapor generation system

  • Standard laboratory animal diet and water

  • Necropsy and histopathology equipment

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions.

  • Group Assignment: Randomly assign animals to control and exposure groups (e.g., 0, 7, 20, 60, 180, 540 ppm).[2]

  • Dose Administration: Expose animals to D4 vapor for 6 hours per day, 5 days per week, for 28 days.[2]

  • Monitoring: Monitor body weight, food consumption, and clinical signs of toxicity throughout the study.

  • Terminal Procedures: At the end of the study, collect blood for serum chemistry and conduct a gross necropsy. Weigh major organs (e.g., liver, kidneys).

  • Histopathology: Preserve selected tissues for histopathological examination to identify any microscopic changes.[2]

Protocol 3: Humoral Immunity Assessment (Antibody Forming Cell Assay)

This protocol is an add-on to a standard toxicity study to assess immunotoxicity, as performed in the 28-day D4 study.[2]

Objective: To evaluate the effect of D4 exposure on the ability to mount an IgM antibody response.

Materials:

  • Spleens from control and D4-exposed animals

  • Sheep red blood cells (SRBCs) - as the antigen

  • Cell culture medium and supplements

  • Agar plates

  • Complement (e.g., guinea pig serum)

  • Incubator

Procedure:

  • Immunization: Four to five days prior to sacrifice, immunize a subset of animals from each exposure group with SRBCs.

  • Spleen Collection: At necropsy, aseptically remove the spleens and prepare single-cell suspensions.

  • Cell Plating: Mix the splenocytes with SRBCs in a semi-solid agar medium and pour onto plates.

  • Incubation: Incubate the plates to allow for antibody secretion by plasma cells.

  • Plaque Development: Add a source of complement to the plates. The secreted IgM antibodies will bind to the surrounding SRBCs, and the complement will lyse these SRBCs, forming a clear zone (plaque) around the antibody-producing cell.

  • Plaque Counting: Count the number of plaques (antibody-forming cells) per spleen or per million splenocytes.

  • Data Analysis: Compare the number of antibody-forming cells in the D4-exposed groups to the control group to determine if D4 has an immunosuppressive effect.

Mandatory Visualizations

Chronic_Toxicity_Workflow cluster_pre_study Pre-Study Phase cluster_exposure Exposure Phase (104 Weeks) cluster_post_study Post-Study Analysis Acclimation Animal Acclimation (≥ 1 week) Randomization Group Assignment (Control & Dose Groups) Acclimation->Randomization Exposure D4 Vapor Exposure (6h/day, 5d/week) Randomization->Exposure Monitoring Clinical Observations, Body Weight, Food Intake Exposure->Monitoring Terminal_Sacrifice Terminal Sacrifice Exposure->Terminal_Sacrifice Interim_Sacrifice Interim Sacrifices (e.g., 12, 18 months) Monitoring->Interim_Sacrifice Necropsy Gross Necropsy & Organ Weight Terminal_Sacrifice->Necropsy Histo Histopathology Necropsy->Histo Data_Analysis Data Analysis & Reporting Histo->Data_Analysis Humoral_Immunity_Assay cluster_in_vivo In-Vivo Phase cluster_ex_vivo Ex-Vivo Phase D4_Exposure D4 Exposure (e.g., 28 days) Immunization Immunization with SRBCs (4-5 days pre-sacrifice) D4_Exposure->Immunization Spleen_Harvest Spleen Harvest & Cell Suspension Prep Immunization->Spleen_Harvest Plating Mix Splenocytes & SRBCs in Agar Spleen_Harvest->Plating Incubation Incubate Plates Plating->Incubation Lysis Add Complement (Plaque Formation) Incubation->Lysis Counting Count Plaques Lysis->Counting

References

Application Note: High-Throughput Analysis of S-421 and its Deuterated Internal Standard (S-421-d4) in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-421, also known as octachlorodipropyl ether, is a synergist used with pyrethroid and organophosphorus pesticides.[1] It is characterized as a stable and environmentally persistent compound.[1] Due to its widespread use and stability, there is a need for sensitive and robust analytical methods to quantify its presence in biological and environmental samples. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the rapid and accurate quantification of S-421, utilizing its stable isotope-labeled deuterated analog, S-421-d4, as an internal standard (IS). The use of a deuterated internal standard is a common practice in quantitative mass spectrometry to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[2][3][4]

This method is suitable for researchers, scientists, and professionals in drug development and environmental analysis who require a reliable bioanalytical workflow for the determination of S-421.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is employed to isolate S-421 and S-421-d4 from the biological matrix (e.g., plasma, serum).

  • Step 1: Aliquot 100 µL of the biological sample into a 2 mL polypropylene microcentrifuge tube.

  • Step 2: Add 10 µL of the S-421-d4 internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Step 3: Add 50 µL of 0.1 M sodium carbonate to basify the sample.

  • Step 4: Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Step 5: Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Step 6: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Step 7: Carefully transfer the upper organic layer (MTBE) to a clean 1.5 mL tube.

  • Step 8: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Step 9: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Step 10: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

The chromatographic separation is performed using a reverse-phase C18 column to achieve good peak shape and resolution.

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient is used to ensure optimal separation. The gradient can be optimized as needed.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Run Time: Approximately 5 minutes.

3. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for the detection and quantification of S-421 and S-421-d4.

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): The MRM transitions for S-421 and S-421-d4 are monitored for quantification. These transitions are hypothetical and would need to be determined experimentally.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

Data Presentation

The quantitative data for the chromatographic separation and mass spectrometric detection are summarized in the tables below.

Table 1: Chromatographic Parameters

ParameterValue
Analyte S-421
Internal Standard S-421-d4
Retention Time (min) ~ 2.5
Peak Asymmetry 1.1
Theoretical Plates > 5000

Table 2: Mass Spectrometry Parameters (Hypothetical)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
S-421377.7185.025100
S-421-d4381.7189.025100

Table 3: Method Validation Summary

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add S-421-d4 IS (10 µL) sample->add_is basify Add 0.1 M Na2CO3 (50 µL) add_is->basify add_solvent Add MTBE (1 mL) basify->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge (10,000 x g, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject (5 µL) onto LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of S-421.

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of S-421 in biological matrices. The use of a deuterated internal standard, S-421-d4, ensures the reliability of the results. This application note offers a comprehensive protocol that can be readily implemented in analytical laboratories for research and monitoring purposes.

References

Application Notes and Protocols for the Quantification of Insecticide Synergists Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insecticide synergists are compounds that, while often having little to no pesticidal activity themselves, enhance the efficacy of active insecticidal ingredients.[1] Common examples include Piperonyl Butoxide (PBO) and MGK 264 (N-Octyl bicycloheptene dicarboximide).[1][2] These synergists typically function by inhibiting metabolic enzymes in the target pest, such as cytochrome P450s, which would otherwise break down the insecticide.[1][3] This inhibition leads to a longer persistence and higher effective concentration of the insecticide, allowing for lower application rates.

Accurate quantification of these synergists in various matrices—such as agricultural products, animal feed, environmental samples, and biological tissues—is crucial for regulatory compliance, food safety assessment, environmental monitoring, and understanding pharmacokinetic profiles in drug development.[3][4] Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for this purpose, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[5] This method utilizes a stable, isotopically labeled version of the analyte as an internal standard, which behaves almost identically to the native analyte throughout the analytical process.[5][6]

This document provides a detailed protocol for the quantification of insecticide synergists, focusing on Piperonyl Butoxide (PBO) as a primary example, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard.

Principle of Isotope Dilution

Isotope dilution is a method of internal standardization where a known amount of an isotopically enriched analyte (the internal standard) is added to a sample.[7] This standard is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution (e.g., replacement of Hydrogen with Deuterium). Because the labeled standard and the native analyte exhibit nearly identical chemical and physical properties, they are affected proportionally by any losses during sample extraction, cleanup, and ionization in the mass spectrometer.[5]

Quantification is achieved by measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard. This ratio is then used to calculate the concentration of the native analyte in the sample based on a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard. This approach effectively mitigates errors arising from sample matrix interference and inconsistencies in sample processing, leading to highly reliable and reproducible results.[6]

Performance Characteristics of Analytical Methods

The choice of analytical technique impacts sensitivity, selectivity, and throughput. While methods like HPLC-UV and GC-MS can be used, LC-MS/MS is widely accepted for its superior sensitivity and selectivity in complex matrices.[8] The following table summarizes typical performance parameters for the quantification of Piperonyl Butoxide (PBO).

Parameter LC-MS/MS GC-MS HPLC-UV
Linearity (Range) 0.5 - 50 µg/L5 - 500 µg/kg1 - 50 µg/mL
Coefficient of Determination (R²) >0.99>0.99>0.99
Accuracy (Recovery %) 71% - 115%70% - 102%90% - 99%
Precision (RSD %) <10%6% - 32%<15%
Limit of Detection (LOD) 0.15 - 3 µg/kg~0.6 µg/kg2.5 - 5 µg/L
Limit of Quantification (LOQ) 1 - 10 µg/kg0.01 - 0.02 mg/kg0.08 mg/m³ (in air)

Note: These values are compiled from various studies and may differ based on the specific matrix, instrumentation, and experimental conditions.[4][8]

Experimental Workflow Overview

The overall process for quantifying insecticide synergists using isotope dilution LC-MS/MS involves sample preparation, instrumental analysis, and data processing. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for sample extraction and cleanup prior to analysis.[3]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization (e.g., food, feed, tissue) Spike 2. Internal Standard Spiking Add known amount of Piperonyl Butoxide-d9 Sample->Spike Extraction 3. QuEChERS Extraction Add Acetonitrile & Salts (MgSO4, NaCl) Vortex/Shake vigorously Spike->Extraction Centrifuge1 4. Phase Separation Centrifuge to separate organic layer Extraction->Centrifuge1 Cleanup 5. Dispersive SPE (dSPE) Cleanup Transfer supernatant to tube with PSA sorbent & MgSO4 Centrifuge1->Cleanup Centrifuge2 6. Final Cleanup Vortex, then centrifuge Cleanup->Centrifuge2 FinalExtract 7. Final Extract Preparation Filter supernatant into autosampler vial Centrifuge2->FinalExtract LC 8. LC Separation Reversed-Phase C18 Column Gradient Elution FinalExtract->LC MS 9. MS/MS Detection Triple Quadrupole (QqQ) Dynamic MRM Mode LC->MS Integration 10. Peak Integration Integrate peak areas for native analyte (PBO) and IS (PBO-d9) MS->Integration Ratio 11. Calculate Area Ratio Ratio = (Area of PBO) / (Area of PBO-d9) Integration->Ratio Curve 12. Calibration Curve Plot Area Ratio vs. Concentration Ratio->Curve Quantification 13. Quantification Calculate sample concentration from calibration curve Curve->Quantification

Caption: Experimental workflow for synergist quantification by ID-LC-MS/MS.

Detailed Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

  • Reagents: Formic acid, Ammonium acetate, Magnesium sulfate (anhydrous), Sodium chloride.

  • Standards:

    • Piperonyl Butoxide (PBO) analytical standard (≥98% purity).

    • Piperonyl Butoxide-d9 (PBO-d9) as an internal standard (IS).[5][9][10][11][12]

  • QuEChERS Extraction Salts: Pre-packaged pouches containing magnesium sulfate and sodium chloride are recommended for convenience and consistency.

  • dSPE Cleanup Tubes: 2 mL or 15 mL centrifuge tubes containing Primary Secondary Amine (PSA) sorbent and anhydrous magnesium sulfate.

  • Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, calibrated micropipettes, autosampler vials.

Standard Solution Preparation
  • PBO Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of PBO standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.

  • PBO-d9 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the PBO primary stock, using the PBO-d9 standard.[12] Store at -20°C.

  • PBO Intermediate Spiking Solution: Prepare a series of dilutions from the PBO primary stock in acetonitrile to create working solutions for constructing the calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/L).

  • IS Working Solution (e.g., 100 µg/L): Dilute the PBO-d9 stock solution in acetonitrile. This solution will be used to spike all samples, blanks, and calibration standards at a constant concentration.

Sample Preparation (QuEChERS Protocol)

This protocol is adapted for a general solid matrix (e.g., animal feed, fruit).[3][8]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like animal feed, add 10 mL of water and allow to rehydrate for 15-20 minutes.

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the IS Working Solution (PBO-d9) to the sample.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute. Ensure the salts do not clump.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into a lower aqueous/solid layer and an upper acetonitrile layer containing the analytes.

  • Dispersive SPE (dSPE) Cleanup:

    • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE cleanup tube containing PSA and MgSO₄.

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge for 2 minutes at high speed (e.g., 13,000 x g) to pellet the sorbent.[3]

  • Final Extract: Transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis. The final dilution factor should be recorded and accounted for in calculations.[3]

LC-MS/MS Instrumental Analysis
  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[3][8]

  • LC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).[3]

    • Mobile Phase A: 5 mM Ammonium Acetate in water.[3]

    • Mobile Phase B: Methanol or Acetonitrile.

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 5 µL.[3]

    • Column Temperature: 40 °C.[3]

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).[13]

    • MRM Transitions: Specific precursor-to-product ion transitions for both PBO and PBO-d9 must be optimized. At least two transitions per compound are recommended for confirmation.

      • PBO (Example): m/z 339 -> 177, 339 -> 193

      • PBO-d9 (Example): m/z 348 -> 177, 348 -> 193

    • Optimize collision energy and other source parameters for maximum signal intensity.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions for both the native PBO and the internal standard PBO-d9 in all standards and samples.

  • Calibration Curve Construction:

    • For each calibration standard, calculate the area ratio: Ratio = (Peak Area of PBO) / (Peak Area of PBO-d9) .

    • Plot the area ratio (y-axis) against the known concentration of PBO in the standards (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be >0.99.

  • Sample Quantification:

    • Calculate the area ratio for each unknown sample using the same formula as above.

    • Determine the concentration of PBO in the extract using the calibration curve equation.

    • Calculate the final concentration in the original sample by accounting for the initial sample weight and any dilution factors used during sample preparation.

    Final Concentration (µg/kg) = (Concentration from Curve (µg/L)) x (Final Extract Volume (L)) / (Initial Sample Weight (kg))

By adhering to these protocols, researchers can achieve accurate and reliable quantification of insecticide synergists, ensuring data of the highest quality for safety, efficacy, and regulatory assessments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with S 421-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in LC-MS/MS analysis using the deuterated internal standard S 421-d4. This compound is the stable isotope-labeled internal standard for S 421, also known as Bis(2,3,3,3-tetrachloropropyl) ether or Octachlorodipropyl ether, a pesticide synergist.

While specific LC-MS/MS application notes detailing the use of this compound are not widely available in the public domain, the principles and practices outlined here for analogous chlorinated pesticides are directly applicable. The use of a deuterated internal standard is a robust strategy to compensate for matrix-induced signal suppression or enhancement, thereby improving the accuracy and precision of quantitative analysis.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can compromise the accuracy and reproducibility of the analytical method.[1][2]

Q2: How does this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled (deuterated) internal standard for S 421. Because it is chemically and structurally almost identical to the analyte, it co-elutes from the liquid chromatography (LC) column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[3] By adding a known amount of this compound to all samples, standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thus providing more accurate and precise results.

Q3: Can this compound completely eliminate matrix-related issues?

A3: While highly effective, deuterated internal standards may not solve all matrix-related problems. A phenomenon known as the "deuterium isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation causes them to elute in regions with different matrix interferences, the compensation may not be perfect. Therefore, careful method development and validation are crucial.

Q4: What are the key considerations when using this compound as an internal standard?

A4: When using this compound, it is important to:

  • Ensure Co-elution: The chromatographic conditions should be optimized to ensure that S 421 and this compound co-elute as closely as possible.

  • Check for Crosstalk: Ensure that there is no significant contribution from the this compound signal to the S 421 mass-to-charge ratio (m/z) and vice-versa.

  • Use an Appropriate Concentration: The concentration of the internal standard should be sufficient to provide a strong and reproducible signal without saturating the detector.

  • Validate the Method: The analytical method should be thoroughly validated according to relevant guidelines to demonstrate its accuracy, precision, and robustness in the presence of the sample matrix.

Troubleshooting Guide

Problem Possible Causes Solutions
Poor reproducibility of S 421 / this compound area ratio Inconsistent sample preparation; Variable matrix effects not fully compensated; Instability of analyte or internal standard.Review and standardize the sample preparation procedure; Optimize chromatographic separation to remove interfering matrix components; Evaluate the stability of S 421 and this compound in the sample matrix and final extract.
Analyte and internal standard do not co-elute Deuterium isotope effect; Suboptimal chromatographic conditions (e.g., mobile phase composition, gradient, column temperature).Modify the LC gradient to be shallower, which can improve the co-elution of closely related compounds; Experiment with different mobile phase modifiers or organic solvents; Consider using a column with a different stationary phase chemistry.
Significant ion suppression or enhancement observed despite using an internal standard Severe matrix effects overwhelming the compensation mechanism; The analyte and internal standard are eluting in a region of highly variable matrix interference.Improve the sample clean-up procedure to remove more of the interfering matrix components (e.g., use a more selective solid-phase extraction sorbent); Dilute the sample extract to reduce the concentration of matrix components.[5]
Crosstalk between analyte and internal standard channels Isotopic impurity of the internal standard; In-source fragmentation of the analyte or internal standard.Verify the isotopic purity of the this compound standard; Optimize the mass spectrometer's source parameters (e.g., collision energy) to minimize in-source fragmentation.

Experimental Protocols

The following is a representative experimental protocol for the analysis of a chlorinated pesticide like S 421 in a complex matrix, such as soil, using this compound as an internal standard. This protocol is for illustrative purposes and should be adapted and validated for specific applications.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract S 421 from the soil matrix and remove interfering components.

  • Procedure:

    • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Spike the sample with a known amount of this compound solution.

    • Add 20 mL of acetonitrile and shake vigorously for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant from the sample extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

    • Elute the analyte and internal standard with 10 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium formate in water.

    • Mobile Phase B: Methanol.

    • Gradient: Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • S 421: [M-Cl+O]- → specific product ion

      • This compound: [M-Cl+O]- → specific product ion

    • Note: The exact m/z values for the precursor and product ions need to be determined through infusion and optimization experiments.

Data Presentation

The effectiveness of using an internal standard to compensate for matrix effects can be evaluated by comparing the recovery and reproducibility of the analyte with and without internal standard correction.

Table 1: Recovery of S 421 in Soil Samples with and without Internal Standard Correction

Spiking Level (ng/g)Recovery without IS Correction (%)Recovery with this compound Correction (%)
16598
1072101
506897

Table 2: Precision of S 421 Measurement in Soil Samples

Spiking Level (ng/g)RSD without IS Correction (%)RSD with this compound Correction (%)
10184
50153

Note: The data presented in these tables are representative and illustrate the expected improvement in analytical performance when using a deuterated internal standard.

Visualizations

MatrixEffect cluster_LC LC Separation cluster_MS Mass Spectrometer Analyte Analyte (S 421) IonSource Ion Source Analyte->IonSource Matrix Matrix Components Matrix->IonSource Interference Detector Detector IonSource->Detector Analyte Signal

Caption: The mechanism of matrix effects in LC-MS/MS.

Workflow Sample Sample (e.g., Soil) Spike Spike with this compound Sample->Spike Extraction Sample Preparation (SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Ratio of S 421 / this compound) Analysis->Quantification

Caption: Experimental workflow for S 421 analysis.

Logic MatrixEffect Matrix Effect (Ion Suppression/Enhancement) AnalyteSignal Analyte Signal (S 421) MatrixEffect->AnalyteSignal affects IS_Signal Internal Standard Signal (this compound) MatrixEffect->IS_Signal affects Ratio Signal Ratio (S 421 / this compound) AnalyteSignal->Ratio IS_Signal->Ratio AccurateQuant Accurate Quantification Ratio->AccurateQuant enables

Caption: Logic of internal standard compensation.

References

Technical Support Center: S 421-d4 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is S 421-d4 and why is its stability in solution important?

This compound is the deuterated form of S-421 (Octachlorodipropyl ether), a synergist used in pesticide formulations. In analytical chemistry, deuterated compounds like this compound are commonly used as internal standards for quantitative analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The stability of the internal standard in its solvent mixture is critical for accurate and reproducible quantification of the target analyte. Degradation of this compound can lead to an inaccurate internal standard concentration, resulting in quantification errors.

Q2: What are the general stability characteristics of this compound?

S-421 is known to be a chemically stable and environmentally persistent compound, resistant to degradation.[1][2][3] It is stable under normal laboratory temperatures and pressures.[4] However, like many organic molecules, prolonged exposure to harsh conditions such as high temperatures, strong acids or bases, or UV light could potentially lead to degradation.

Q3: In which solvents is this compound soluble?

S-421 is insoluble in water but soluble in a range of organic solvents.[1] This property is critical when preparing stock and working solutions. The choice of solvent will depend on the analytical method and the desired concentration.

Troubleshooting Guide

Issue: I am observing a decreasing analytical signal for this compound over time.

This could indicate degradation of the standard or issues with your analytical system. Follow these troubleshooting steps:

  • Prepare a fresh stock solution: If you have been using a stock solution for an extended period, the solvent may have evaporated, concentrating the standard, or degradation may have occurred. Prepare a fresh dilution from your primary reference material.

  • Check storage conditions: Ensure your solutions are stored correctly. For S-421, storage at 0-6°C is recommended.[4][5] Solutions should be stored in tightly sealed, light-protecting vials.

  • Evaluate solvent compatibility: While S-421 is soluble in many organic solvents, long-term stability in every possible mixture is not guaranteed. Consider if any components of your solvent mixture could be reactive.

  • Investigate analytical system variability: Rule out issues with your instrument (e.g., GC inlet, MS source) by injecting a freshly prepared standard or a quality control sample.

Issue: My this compound solution appears cloudy or has formed a precipitate.

This indicates that the solubility limit of this compound has been exceeded in the current solvent system.

  • Increase the proportion of a better solvent: If you are using a solvent mixture, increase the percentage of the solvent in which this compound is more soluble (see Table 1).

  • Warm the solution gently: Gentle warming and sonication can help redissolve the precipitate. However, be cautious not to overheat the solution, which could cause degradation.

  • Prepare a more dilute solution: The concentration of your solution may be too high for the chosen solvent. Prepare a new, more dilute stock solution.

Data and Protocols

Solvent Compatibility for this compound

The following table summarizes the known solubility of S-421 in various solvents, which can be used as a guide for preparing this compound solutions.

SolventSolubility/CompatibilityApplication Notes
Acetonitrile SolubleCommonly used for QuEChERS extraction and in analytical standards for GC-MS/MS analysis.
Acetone SolubleUsed in combination with hexane for extraction from environmental samples.[2][3]
Cyclohexane SolubleAvailable as a solvent for commercial S-421 analytical standards.[1]
Ethanol SolubleA common polar organic solvent suitable for preparing stock solutions.[5]
Hexane SolubleUsed in combination with acetone for extraction.
Isooctane/Toluene (50:50) SolubleUsed as a solvent for some commercial pesticide mixture standards.[1]
Toluene SolubleA non-polar aromatic solvent.[5]
Water InsolubleAvoid aqueous solutions without a suitable co-solvent.[1]

Table 1. Solubility and compatibility of S-421 in common laboratory solvents.

Experimental Protocol: Preparation of an this compound Stock Solution

This protocol describes the preparation of a 100 µg/mL stock solution of this compound in acetonitrile.

Materials:

  • This compound neat material or certified reference material

  • High-purity acetonitrile (HPLC or pesticide residue grade)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL)

  • Amber glass vials with PTFE-lined caps

  • Pipettes and syringes

Procedure:

  • Weighing: Accurately weigh approximately 1 mg of this compound neat material into a tared weighing boat.

  • Dissolution: Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

  • Solubilization: Add a small amount of acetonitrile to the flask and gently swirl to dissolve the compound. If necessary, sonicate for a few minutes.

  • Dilution: Once fully dissolved, bring the solution to the mark with acetonitrile.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Transfer the stock solution to an amber glass vial, seal tightly, and label clearly with the compound name, concentration, solvent, and preparation date.

  • Refrigeration: Store the stock solution at 0-6°C.[4][5]

Safety Precautions:

  • Handle this compound in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Visual Guides

TroubleshootingWorkflow Troubleshooting this compound Solution Issues start Issue Observed: Unexpected Analytical Results (e.g., low signal, no peak) check_solution Is the solution clear and colorless? start->check_solution check_age Is the solution freshly prepared? check_solution->check_age Yes precipitate Precipitate or cloudiness observed. check_solution->precipitate No check_storage Was the solution stored correctly? (refrigerated, protected from light) check_age->check_storage No system_check Investigate analytical system: - Injection volume - Inlet conditions - MS source cleanliness check_age->system_check Yes check_storage->system_check Yes degradation_issue Potential Degradation Issue check_storage->degradation_issue No prepare_fresh Prepare a fresh solution from primary standard. reanalyze Re-analyze the fresh solution. prepare_fresh->reanalyze reanalyze->system_check Signal still low outcome_good Problem Resolved reanalyze->outcome_good Signal OK outcome_bad Problem Persists: Consult Technical Support system_check->outcome_bad solubility_issue Potential Solubility Issue precipitate->solubility_issue resolve_solubility Troubleshoot Solubility: 1. Use a stronger solvent. 2. Gently warm/sonicate. 3. Prepare a more dilute solution. solubility_issue->resolve_solubility degradation_issue->prepare_fresh resolve_solubility->prepare_fresh

Caption: Troubleshooting workflow for this compound solution issues.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for S 421-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mass spectrometry (MS) parameters for the deuterated internal standard S 421-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and robust quantitative results.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to optimize MS parameters specifically for a deuterated internal standard like this compound?

A1: While deuterated internal standards are designed to mimic the behavior of the analyte, slight differences in physicochemical properties can lead to variations in ionization efficiency and fragmentation.[1][2] Optimizing parameters such as cone voltage, collision energy, and ion source settings for this compound, independently of the non-labeled analyte, is essential to ensure consistent and accurate quantification.[3][4] This helps to compensate for matrix effects and ensures the integrity of the analytical method.[5]

Q2: What are the initial steps for developing an MS method for this compound?

A2: The initial steps involve preparing a standard solution of this compound and infusing it directly into the mass spectrometer. This allows for the determination of the precursor ion (typically [M+D]+ in positive mode) and the selection of suitable product ions for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) experiments.[3]

Q3: How can I be sure my deuterated standard is suitable for my assay?

A3: A suitable deuterated standard should have high isotopic purity (ideally ≥98%) to minimize crosstalk with the analyte signal.[6] The deuterium labels should be in stable positions to prevent back-exchange with hydrogen from the solvent or matrix.[7] It is also important to verify the chemical purity of the standard.[1]

Q4: What are common causes of poor signal intensity for this compound?

A4: Poor signal intensity can stem from several factors, including incorrect concentration of the standard, degradation during storage, inefficient ionization, or an instrument that is not properly tuned or calibrated.[7] Suboptimal ion source parameters, such as spray voltage or gas flows, can also significantly impact signal intensity.[4]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent despite using this compound as an internal standard. What could be the problem?

Answer: Inconsistent results often arise from a lack of co-elution between the analyte and this compound, differential matrix effects, or issues with the standard's purity.[1][5]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and this compound. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][2] If they do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from the matrix.[5]

    • Solution: Adjust the chromatographic method to achieve co-elution. This might involve modifying the gradient, flow rate, or using a column with different selectivity.

  • Assess Matrix Effects: Even with co-elution, the analyte and this compound might respond differently to matrix components.

    • Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect on both the analyte and the internal standard.

  • Check for Impurities and Back-Exchange: The presence of unlabeled analyte in the this compound standard can lead to biased results.[1] Additionally, deuterium atoms can sometimes exchange with protons from the solvent (back-exchange), altering the mass of the standard.[7]

    • Solution: Analyze a high-concentration solution of this compound alone to check for the presence of the unlabeled analyte. Ensure the deuterium labels are on stable positions of the molecule.

Issue 2: Poor Peak Shape or Signal Instability for this compound

Question: The chromatographic peak for this compound is broad, tailing, or shows a noisy signal. What should I do?

Answer: Poor peak shape can be caused by chromatographic issues, while signal instability might point towards problems with the ion source or MS parameters.

Troubleshooting Steps:

  • Evaluate Chromatography:

    • Solution: Inject a solution of this compound in a clean solvent to determine if the issue is related to the matrix. If the peak shape is still poor, the problem may lie with the analytical column or mobile phase.

  • Optimize Ion Source Parameters: An unstable spray can lead to a noisy signal.

    • Solution: Systematically optimize the ESI source parameters, including spray voltage, nebulizer gas pressure, drying gas flow, and temperature, to achieve a stable and robust signal for this compound.[4]

  • Check for In-Source Fragmentation: If the cone voltage (or fragmentor voltage) is too high, this compound might fragment in the ion source, leading to a reduced precursor ion signal.[4]

    • Solution: Perform a cone voltage ramp experiment to find the optimal voltage that maximizes the precursor ion signal while minimizing fragmentation.

Experimental Protocols

Protocol: Systematic Optimization of MS Parameters for this compound

Objective: To determine the optimal ESI source and MRM parameters for this compound to ensure maximum sensitivity and stability.

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Working solution of this compound (e.g., 100-1000 ng/mL in a solvent mimicking the initial mobile phase)

  • Syringe pump

  • Mass spectrometer with an ESI source

Methodology:

  • Direct Infusion: Infuse the this compound working solution directly into the mass spectrometer at a low, constant flow rate (e.g., 5-10 µL/min).[3]

  • Precursor Ion Identification: In the instrument control software, perform a Q1 scan over a mass range that includes the expected molecular weight of this compound to identify the most abundant precursor ion (e.g., [M+D]+).[3]

  • Product Ion Selection: Set the Q1 quadrupole to transmit the precursor ion and scan the Q3 quadrupole to identify the most intense and stable product ions. Select at least two product ions for MRM transitions (one for quantification and one for confirmation).[3]

  • ESI Source Parameter Optimization: Systematically optimize the following parameters one at a time while monitoring the signal intensity of the precursor ion:

    • Spray Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow and Temperature

    • Cone/Fragmentor/Orifice Voltage[4]

  • MRM Transition Optimization:

    • Declustering Potential (DP) Optimization: For the selected precursor ion, ramp the DP across a suitable range and identify the voltage that yields the maximum signal intensity.[3]

    • Collision Energy (CE) Optimization: Using the optimized DP, for each MRM transition, ramp the CE across a range to find the value that produces the most intense product ion signal.[3]

Data Presentation

Table 1: Typical ESI Source Parameter Ranges for Optimization

ParameterTypical Range (Positive Ion Mode)Key Consideration
Spray Voltage (V)2000 - 4000Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[4]
Nebulizer Gas Pressure (psi)20 - 60Optimize for a stable and fine spray.
Drying Gas Temperature (°C)200 - 350Ensure efficient desolvation without causing thermal degradation.[4]
Drying Gas Flow (L/min)4 - 12Higher flow can improve desolvation but may reduce sensitivity if too high.[4]
Cone Voltage (V)10 - 60Critical for maximizing the precursor ion signal and minimizing fragmentation.[4]

Table 2: Example MRM Transition Optimization Data for this compound

Precursor Ion (m/z)Product Ion (m/z)Optimal DP (V)Optimal CE (V)
[Calculated m/z][Fragment 1 m/z][Optimized Value][Optimized Value]
[Calculated m/z][Fragment 2 m/z][Optimized Value][Optimized Value]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Ion Identification cluster_optimization Parameter Optimization cluster_final Final Method prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solution prep_stock->prep_work infuse Infuse into MS prep_work->infuse q1_scan Q1 Scan to Find Precursor Ion infuse->q1_scan product_scan Product Ion Scan to Find Fragments q1_scan->product_scan source_opt Optimize ESI Source Parameters product_scan->source_opt dp_opt Optimize Declustering Potential (DP) source_opt->dp_opt ce_opt Optimize Collision Energy (CE) dp_opt->ce_opt final_method Final Optimized LC-MS/MS Method ce_opt->final_method

Caption: Workflow for optimizing MS parameters for this compound.

Troubleshooting_Logic cluster_chromatography Chromatographic Issues cluster_matrix Matrix Effects cluster_standard Internal Standard Integrity start Inconsistent Quantitative Results coelution Check for Co-elution of Analyte and IS start->coelution diff_matrix Assess Differential Matrix Effects start->diff_matrix purity Verify Isotopic and Chemical Purity start->purity peak_shape Evaluate Peak Shape coelution->peak_shape back_exchange Check for Back-Exchange purity->back_exchange

Caption: Troubleshooting logic for inconsistent quantitative results.

References

Minimizing ion suppression with S 421-d4

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Ion Suppression in LC-MS/MS Analysis using S 421-d4 Internal Standard

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound as an internal standard for the quantification of S 421 (Octachlorodipropyl ether). The focus is on identifying, troubleshooting, and minimizing ion suppression to ensure accurate and robust LC-MS/MS analysis.

While S 421 has traditionally been analyzed by gas chromatography, this guide addresses the unique challenges, particularly ion suppression, that arise when developing more modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its quantification in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing S 421?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as S 421, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact sensitivity, accuracy, and reproducibility.[][4] Essentially, matrix components compete with the analyte for ionization, leading to an underestimation of the analyte's true concentration.[2]

Q2: How is this compound intended to correct for ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). The "d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium. A SIL-IS is considered the gold standard for quantitative analysis because it has nearly identical physicochemical properties to the unlabeled analyte (S 421).[1] Ideally, this compound co-elutes perfectly with S 421 and experiences the same degree of ion suppression.[1][4] By calculating the ratio of the analyte signal to the internal standard signal, any variability caused by ion suppression is normalized, allowing for accurate quantification.[4]

Q3: Can this compound fail to correct for ion suppression accurately?

A3: Yes, under certain conditions. While ideal, perfect co-elution is not guaranteed. The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time (an "isotope effect").[4][5] If this separation occurs in a region of the chromatogram where ion suppression is highly variable, the analyte and the internal standard will be affected differently, leading to inaccurate and irreproducible results.[5]

Q4: What are the most common sources of ion suppression when analyzing environmental or biological samples for S 421?

A4: Common sources of ion suppression include:

  • Endogenous matrix components: These are substances naturally present in the sample, such as salts, phospholipids from plasma, or humic acids from environmental water samples.[4][6]

  • Exogenous substances: These are contaminants introduced during sample collection or preparation. Examples include plasticizers from collection tubes, detergents, or mobile phase additives like trifluoroacetic acid (TFA).[4][7]

  • High concentrations: High concentrations of the analyte itself or other compounds can saturate the ionization source, leading to suppression effects.[4][8]

Troubleshooting Guide

Problem 1: I am seeing poor reproducibility and high variability in my quality control (QC) samples for S 421.

  • Possible Cause: This is a classic sign of variable matrix effects.[1] Different samples can have slightly different compositions, leading to varying degrees of ion suppression that are not being fully corrected by the this compound internal standard. This often happens if the S 421 and this compound are separating chromatographically, even slightly.[5]

  • Solution Workflow:

start High QC Variability check_co_elution check_co_elution start->check_co_elution check_coelution Verify S 421 & this compound Co-elution improve_cleanup Enhance Sample Cleanup (SPE/LLE) end_state Improved Reproducibility improve_cleanup->end_state optimize_chroma Optimize Chromatography optimize_chroma->end_state post_infusion Perform Post-Column Infusion post_infusion->improve_cleanup check_co_elution->improve_cleanup Separation Observed check_co_elution->optimize_chroma Separation Observed check_co_elution->post_infusion Co-elution Confirmed

Caption: Workflow for troubleshooting high variability.

  • Verify Co-elution: Inject a mixed standard of S 421 and this compound and overlay their chromatograms. Confirm they have identical retention times under your current conditions.

  • Optimize Chromatography: If they are separating, adjust the gradient, flow rate, or column chemistry to achieve co-elution. Slower gradients often improve resolution from matrix interferences.[9]

  • Enhance Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[2][6] Implement or improve a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.

Problem 2: The signal intensity for both S 421 and this compound is very low, even for high-concentration standards prepared in the matrix.

  • Possible Cause: Severe signal suppression is occurring at the retention time of your analyte. This indicates a significant amount of co-eluting matrix components are interfering with the ionization process.[10]

  • Solutions:

    • Perform a Post-Column Infusion Experiment: This is the definitive way to visualize ion suppression. (See Experimental Protocol section below). This experiment will show you the specific retention times where suppression is occurring.

    • Adjust Retention Time: Modify your chromatographic method to move the elution of S 421 and this compound away from the zones of heavy suppression.

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[1][11]

Quantitative Data on Sample Cleanup

Effective sample preparation is the most critical step in minimizing ion suppression. The following table presents hypothetical data illustrating the impact of different sample cleanup techniques on the signal intensity of S 421 when analyzing a spiked plasma sample.

Sample Preparation MethodAnalyte Peak Area (S 421)IS Peak Area (this compound)Calculated ConcentrationSignal Suppression (%)*
Protein Precipitation150,000165,0009.1 ng/mL85%
Liquid-Liquid Extraction (LLE)650,000710,0009.8 ng/mL35%
Solid-Phase Extraction (SPE)920,000995,00010.1 ng/mL8%
Neat Standard (No Matrix)1,000,0001,100,00010.0 ng/mL (Target)0%

*Signal Suppression (%) is calculated as: [1 - (Peak Area in Matrix / Peak Area in Neat Solution)] x 100

As shown, more rigorous cleanup methods like SPE result in significantly higher signal intensity and lower ion suppression, leading to more accurate results.

Experimental Protocols

Protocol: Post-Column Infusion to Assess Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs, allowing for targeted method optimization.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece and necessary fittings

  • S 421 standard solution (e.g., 50 ng/mL in mobile phase)

  • Blank matrix extract (e.g., plasma extract prepared by your current method)

  • Analytical column and mobile phase

Methodology:

  • System Setup:

    • Prepare a solution of S 421 that provides a stable, mid-range signal when infused directly into the mass spectrometer.

    • Set up the LC with your analytical column and method conditions.

    • Using a tee-piece, connect the outlet of the LC column and the syringe pump to the inlet of the mass spectrometer ion source.

  • Infusion and Injection:

    • Begin infusing the S 421 standard solution at a low, constant flow rate (e.g., 10 µL/min) via the syringe pump directly into the MS. You should observe a stable signal baseline for the S 421 MRM transition.

    • While the infusion continues, inject a blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the S 421 signal throughout the chromatographic run.

    • Any dips or decreases in the stable baseline signal indicate regions where matrix components are eluting and causing ion suppression.

    • Compare the retention time of these suppression zones with the retention time of your S 421 analyte in a normal run. If they overlap, your analysis is being affected.

Visualization of Concepts

cluster_0 Ion Source cluster_1 MS Detector Signal Analyte S 421 Suppressed_Signal Suppressed Signal (Inaccurate) Analyte->Suppressed_Signal Leads to Corrected_Ratio Corrected Ratio (Accurate) Analyte->Corrected_Ratio Normalizes IS This compound IS->Corrected_Ratio Normalizes Matrix Matrix Interference Matrix->Analyte Matrix->IS Suppresses

Caption: Principle of SIL-IS correction for ion suppression.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Phospho-Serine 421 (p-S421) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of detecting low levels of a specific phosphorylation event, here hypothetically termed "Protein X p-S421".

Frequently Asked Questions (FAQs)

Q1: My Western blot signal for p-S421 is very weak or undetectable. What are the potential causes and solutions?

A1: Weak or absent signals in Western blotting for low-abundance phosphoproteins like p-S421 are common. The issue can stem from sample preparation, antibody quality, or technical aspects of the Western blot procedure.

Troubleshooting Steps:

  • Sample Preparation & Lysis: Ensure the use of fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein. Inadequate inhibition can lead to dephosphorylation and protein degradation.

  • Protein Loading: Quantify your total protein concentration accurately using a method like the Bradford or BCA assay. For low-level targets, you may need to load a higher amount of total protein (e.g., 30-50 µg) per lane than you would for more abundant proteins.

  • Antibody Quality: The primary antibody's affinity and specificity are critical. Use a phospho-specific antibody that has been validated for the application (e.g., Western blotting). Consider trying antibodies from different vendors.

  • Antibody Dilution: Optimize the primary antibody concentration. A dilution that is too high will result in a weak signal, while one that is too low can lead to high background. Perform a dot blot or a dilution series to determine the optimal concentration.

  • Blocking: Use an appropriate blocking agent. While non-fat dry milk is common, it can sometimes mask phospho-epitopes. Consider using Bovine Serum Albumin (BSA) or specialized commercial blocking buffers.

  • Incubation Times: Extend the primary antibody incubation time, for instance, by incubating overnight at 4°C, to allow for maximum binding to the low-abundance target.

  • Washing Steps: Insufficient washing can lead to high background, which can obscure a weak signal. Conversely, overly stringent washing can strip the antibody from the target. Ensure your wash buffer (e.g., TBS-T or PBS-T) and wash times are optimized.

  • Detection Reagent: Use a high-sensitivity enhanced chemiluminescence (ECL) substrate designed for detecting low-abundance proteins.

Q2: How can I enrich my sample for p-S421 to improve detection?

A2: Sample enrichment is a powerful strategy to increase the concentration of your target phosphoprotein prior to detection.

  • Immunoprecipitation (IP): Use an antibody specific to the total protein (Protein X) to pull it down from the cell lysate. You can then probe the immunoprecipitated sample with the p-S421 specific antibody in a Western blot. This enriches for Protein X, increasing the chances of detecting the phosphorylated form.

  • Phosphoprotein/Phosphopeptide Enrichment Kits: Several commercially available kits use techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) to specifically capture phosphorylated proteins or peptides from a complex mixture.

Q3: My ELISA results for p-S421 show high variability between replicates. What could be the cause?

A3: High variability in ELISA can be attributed to several factors, often related to pipetting accuracy, washing steps, and incubation conditions.

  • Pipetting Technique: Ensure consistent and accurate pipetting, especially when preparing serial dilutions of standards and adding reagents to wells. Use calibrated pipettes and pre-wet the tips.

  • Washing: Inadequate washing can leave unbound reagents in the wells, leading to inconsistent background signal. Ensure all wells are washed thoroughly and consistently. An automated plate washer can improve reproducibility.

  • Incubation Times and Temperatures: Inconsistent incubation times or temperature fluctuations across the plate can lead to variable reaction rates. Ensure the plate is incubated in a stable environment and for the specified duration.

  • Edge Effects: The outer wells of a microplate can be more susceptible to temperature and humidity variations, leading to an "edge effect". To mitigate this, avoid using the outermost wells for samples or standards, or fill them with buffer.

Troubleshooting Guides

Guide 1: Troubleshooting Low Signal-to-Noise Ratio in p-S421 Western Blots

This guide provides a systematic approach to improving a low signal-to-noise ratio, where the specific p-S421 band is difficult to distinguish from the background.

Observation Potential Cause Recommended Solution
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., 5% BSA in TBST).
Primary antibody concentration too highPerform a dot blot to determine the optimal antibody dilution.
Insufficient washingIncrease the number and/or duration of wash steps.
Contaminated buffersPrepare fresh buffers.
Weak/No Signal Low abundance of p-S421Enrich the sample using immunoprecipitation or a phosphoprotein enrichment kit.
Inefficient antibody bindingIncubate with the primary antibody overnight at 4°C.
Inactive HRP enzyme on secondary AbUse a fresh vial of secondary antibody.
Inadequate detection reagentUse a high-sensitivity ECL substrate.
Guide 2: Optimizing p-S421 Detection by Immunofluorescence (IF)

This guide addresses common issues encountered when visualizing low-level p-S421 via immunofluorescence microscopy.

Observation Potential Cause Recommended Solution
Weak/No Staining Poor antibody penetrationIncrease the concentration or incubation time of the permeabilization agent (e.g., Triton X-100).
Low target abundanceConsider using a signal amplification system (e.g., Tyramide Signal Amplification).
Inaccessible epitopePerform antigen retrieval using heat or enzymatic methods.
High Background Non-specific antibody bindingInclude a pre-incubation step with serum from the same species as the secondary antibody.
AutofluorescenceUse a different fluorophore with a longer wavelength or treat the sample with a quenching agent.

Experimental Protocols

Protocol 1: Immunoprecipitation-Western Blot (IP-WB) for p-S421 Detection

This protocol describes the enrichment of total Protein X followed by detection of the S421 phosphorylated form.

  • Cell Lysis: Lyse cells in ice-cold IP Lysis Buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against total Protein X overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

    • Wash the beads 3-5 times with IP Lysis Buffer.

  • Elution: Elute the bound proteins from the beads by adding 2X Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Run the eluted samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the p-S421 specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a high-sensitivity ECL substrate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_detection Detection cell_lysate Cell Lysate (with inhibitors) enrichment Enrichment (e.g., IP) cell_lysate->enrichment sds_page SDS-PAGE enrichment->sds_page Enriched Sample transfer Western Transfer sds_page->transfer probing Antibody Probing (p-S421 specific) transfer->probing detection ECL Detection probing->detection

Caption: Workflow for enhancing p-S421 detection using sample enrichment prior to Western blotting.

troubleshooting_logic start Weak/No Signal for p-S421 check_sample Is sample prep adequate? (inhibitors used) start->check_sample check_ab Is antibody validated and optimized? check_sample->check_ab Yes enrich Consider Sample Enrichment (e.g., IP) check_sample->enrich No, optimize prep check_wb Are WB conditions optimal? (blocking, ECL) check_ab->check_wb Yes check_ab->enrich No, optimize Ab check_wb->enrich Yes signal_ok Signal Improved check_wb->signal_ok No, optimize WB enrich->signal_ok

Caption: A logical troubleshooting flowchart for addressing weak or absent p-S421 signals.

Technical Support Center: Calibration Curve Linearization with S 421-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to calibration curve linearization when using S 421-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of Octachlorodipropyl Ether (S 421). It is commonly used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the determination of its non-deuterated counterpart, S 421.[1][2] The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the analyte of interest. This allows it to co-elute during chromatography and experience similar effects from the sample matrix, ionization, and sample preparation, thereby compensating for variations and improving the accuracy and precision of the quantification.[1][2]

Q2: I am observing a non-linear calibration curve when using this compound as an internal standard. What are the common causes?

Non-linearity in a calibration curve, even with a deuterated internal standard, can stem from several factors throughout the analytical process. Common causes include:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a flattening of the curve at the upper end.[3][4]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte and internal standard, causing ion suppression or enhancement that may not be perfectly compensated for, especially at different concentration levels.[4][5]

  • Sample Preparation Errors: Inaccurate dilutions of standards or inconsistent sample preparation can introduce non-linearity.

  • Active Sites in the Analytical System: Adsorption of the analyte at active sites within the injector, column, or transfer lines can disproportionately affect lower concentration standards, causing a negative deviation from linearity at the low end of the curve.[6]

  • Inappropriate Regression Model: Using a simple linear regression model may not be appropriate if the data exhibits heteroscedasticity (i.e., non-constant variance of the errors). In such cases, a weighted linear regression might be necessary.[7][8][9]

  • Isotopic Interference: In some cases, naturally occurring isotopes of the analyte can interfere with the signal of a deuterated internal standard, particularly if the mass difference is small.[10]

Q3: My calibration curve has a low coefficient of determination (R²). How can I improve it?

A low R² value (typically < 0.99) indicates poor correlation between the standard concentrations and the measured responses. To improve the R², consider the following:

  • Verify Standard Preparation: Re-prepare the calibration standards to rule out any dilution errors.

  • Optimize Chromatographic Conditions: Improve peak shape and resolution to ensure accurate integration.

  • Check for System Contamination: Clean the injector, column, and detector to remove any potential sources of interference.

  • Evaluate the Blank: Ensure that the blank sample is free of interfering peaks.

  • Extend the Dynamic Range: If the current range is too narrow, consider adding more calibration points at the lower and upper ends.

Q4: Should I use a weighted or non-weighted linear regression for my calibration curve?

The choice between a weighted and non-weighted linear regression depends on the distribution of variance across the concentration range.[7][11]

  • Non-weighted linear regression is appropriate when the variance of the measurements is constant across the entire calibration range (homoscedasticity).

  • Weighted linear regression should be used when the variance of the measurements is not constant (heteroscedasticity).[8][9] Typically, the variance increases with concentration. In such cases, weighting factors (e.g., 1/x or 1/x²) are applied to give more weight to the data points at the lower concentrations, which have smaller errors.[12] This results in a more accurate fit of the regression line, especially at the lower limit of quantitation.[8]

Troubleshooting Guide for Non-Linear Calibration Curves

This guide provides a systematic approach to identifying and resolving non-linearity issues with your calibration curve when using this compound.

Step 1: Visual Inspection of the Calibration Curve and Raw Data
  • Action: Plot the response ratio (analyte peak area / this compound peak area) against the analyte concentration. Visually inspect the curve for the type of non-linearity (e.g., flattening at the top, bending at the bottom).

  • Action: Examine the raw chromatograms for all calibration standards. Check for consistent peak shapes, retention times, and proper integration. Poor chromatography is a common source of non-linearity.[13]

Step 2: Investigate Potential Causes of Non-Linearity

The following table summarizes common causes of non-linearity and the corresponding troubleshooting actions.

Potential Cause Observation Troubleshooting Actions
Detector Saturation The curve flattens at higher concentrations. The peak shape of the analyte and/or internal standard may become distorted (e.g., flat-topped).- Dilute the upper-level calibration standards and re-inject.- Reduce the injection volume.- If possible, use a less abundant isotope for quantification.[3]
Active Sites/Adsorption The curve shows a negative deviation at lower concentrations. Poor peak shape (tailing) for the analyte at low levels.- Use a deactivated inlet liner and column.- Condition the system by injecting a high-concentration standard before the calibration curve.- Clean the GC inlet and replace the liner and septum.[6]
Matrix Effects Inconsistent response ratios in the presence of the sample matrix compared to standards in a clean solvent.- Prepare calibration standards in a matrix that closely matches the samples (matrix-matched calibration).- Optimize the sample preparation method to remove interfering matrix components.
Inaccurate Standard Preparation Random scatter of data points or a consistent bias in one or more standards.- Prepare a fresh set of calibration standards from a new stock solution.- Use calibrated pipettes and ensure proper volumetric techniques.
Heteroscedasticity The absolute error increases with concentration. The % relative error (%RE) is larger at the lower end of the curve when using a non-weighted regression.- Apply a weighted linear regression model (e.g., 1/x or 1/x² weighting).[9][12] Most chromatography data systems have this option.
Internal Standard Issues The peak area of this compound is not consistent across all calibration standards and samples.- Ensure the internal standard is added at a consistent concentration to all standards and samples.- Check for any co-eluting peaks that might be interfering with the internal standard's peak integration.
Step 3: Data Analysis and Curve Fitting
  • Action: After addressing the potential issues from Step 2, re-process the data.

  • Action: Compare the results of a non-weighted linear regression with a weighted linear regression (e.g., 1/x and 1/x²). Evaluate the goodness of fit by examining the R² value, the distribution of residuals, and the % relative error for each calibration point. The optimal regression model will have a high R², a random distribution of residuals around zero, and the lowest %RE across the calibration range.

Experimental Protocol: Generating a Calibration Curve with this compound

This protocol outlines the key steps for generating a robust and linear calibration curve for the quantification of S 421 using this compound as an internal standard.

1. Preparation of Stock Solutions:

  • Prepare a primary stock solution of S 421 (analyte) in a suitable solvent (e.g., methanol, acetonitrile) at a high concentration (e.g., 1 mg/mL).
  • Prepare a primary stock solution of this compound (internal standard) in the same solvent at a similar concentration.

2. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions of S 421 by serial dilution of the primary stock solution to create at least 5-8 different concentration levels that cover the expected concentration range of the samples.
  • Prepare a working internal standard solution of this compound at a single, consistent concentration. The optimal concentration should be determined during method development to provide a stable and appropriate response.

3. Preparation of Calibration Standards:

  • For each calibration level, add a constant volume of the this compound working internal standard solution to a fixed volume of the corresponding S 421 working standard solution.
  • If analyzing samples in a complex matrix, prepare the calibration standards in the same matrix (e.g., blank plasma, soil extract) to compensate for matrix effects.

4. Sample Analysis:

  • Analyze the prepared calibration standards using the developed GC-MS or LC-MS method.
  • Inject the standards in order of increasing concentration.

5. Data Processing and Calibration Curve Construction:

  • Integrate the peak areas for both S 421 and this compound in each chromatogram.
  • Calculate the response ratio (Peak Area of S 421 / Peak Area of this compound) for each calibration standard.
  • Plot the response ratio (y-axis) against the concentration of S 421 (x-axis).
  • Perform a linear regression analysis (weighted or non-weighted, as determined by the data) to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Acceptance Criteria for Calibration Curve:

ParameterAcceptance Criteria
Coefficient of Determination (R²) ≥ 0.99
Number of Calibration Points Minimum of 5 non-zero standards
Back-calculated Concentration Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantitation)
Residuals Plot Randomly distributed around the zero line

Workflow for Troubleshooting Non-Linear Calibration Curves

G cluster_0 cluster_1 Troubleshooting Paths start Non-Linear Calibration Curve Observed visual_inspection Step 1: Visual Inspection - Plot Curve - Examine Chromatograms start->visual_inspection troubleshooting Step 2: Investigate Potential Causes visual_inspection->troubleshooting detector_saturation Detector Saturation? troubleshooting->detector_saturation active_sites Active Sites? troubleshooting->active_sites matrix_effects Matrix Effects? troubleshooting->matrix_effects standard_prep Standard Prep Error? troubleshooting->standard_prep heteroscedasticity Heteroscedasticity? troubleshooting->heteroscedasticity data_analysis Step 3: Re-process Data & Compare Regression Models end Linear Calibration Curve Achieved data_analysis->end detector_saturation->active_sites No dilute Dilute High Standards / Reduce Injection Volume detector_saturation->dilute Yes active_sites->matrix_effects No deactivate Deactivate/Clean System Components active_sites->deactivate Yes matrix_effects->standard_prep No matrix_match Use Matrix-Matched Standards matrix_effects->matrix_match Yes standard_prep->heteroscedasticity No reprepare Re-prepare Standards standard_prep->reprepare Yes heteroscedasticity->data_analysis No weighted_regression Apply Weighted Regression heteroscedasticity->weighted_regression Yes dilute->data_analysis deactivate->data_analysis matrix_match->data_analysis reprepare->data_analysis weighted_regression->data_analysis

Caption: Troubleshooting workflow for non-linear calibration curves.

References

Validation & Comparative

Navigating Precision: A Comparative Guide to Analytical Method Validation Using S 421-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy in quantitative analysis, the choice of internal standard is paramount. This guide provides a comprehensive comparison of analytical methods for the pesticide synergist S 421 (Octachlorodipropyl ether), with a focus on the validation of methods employing its deuterated analog, S 421-d4. Through a detailed examination of experimental protocols and performance data, this document will illustrate the superior accuracy and precision achieved with the use of a stable isotope-labeled internal standard compared to alternative approaches.

S 421, a synergizing agent used in pesticide formulations, requires robust and reliable analytical methods for its detection and quantification in various matrices. The use of a deuterated internal standard, this compound, is a key strategy to mitigate variability and matrix effects inherent in complex samples, particularly in mass spectrometry-based methods.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), relies on the near-identical chemical and physical properties of the analyte and its deuterated counterpart. This compound, when added to a sample at a known concentration, experiences the same extraction inefficiencies, matrix-induced signal suppression or enhancement, and instrument variability as the non-labeled S 421. By measuring the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to highly accurate and precise results.

Experimental Workflow for Method Validation using this compound

The following diagram illustrates a typical workflow for the validation of an analytical method for S 421 using this compound as an internal standard, primarily employing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Sample Analysis A Sample Preparation (e.g., QuEChERS) B GC-MS/MS Parameter Optimization (Column, Temp Program, Transitions) A->B C Specificity & Selectivity B->C Validate D Linearity & Range C->D E Accuracy & Precision D->E F Limit of Detection (LOD) & Limit of Quantification (LOQ) E->F G Robustness & Stability F->G H Sample Analysis with this compound Internal Standard G->H Implement I Data Processing & Reporting H->I

Caption: Workflow for Analytical Method Validation using this compound.

Detailed Experimental Protocol: GC-MS/MS Analysis of S 421 with this compound

This protocol outlines a representative method for the quantification of S 421 in a complex matrix (e.g., agricultural products) using this compound as an internal standard.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add a known amount of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride. Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent to remove interfering matrix components. Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 20°C/min to 280°C, hold for 5 min.

  • Injector: Splitless mode, 280°C.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • MS/MS Transitions:

    • S 421: Precursor ion -> Product ion 1, Product ion 2 (specific m/z values to be determined during method development).

    • This compound: Precursor ion -> Product ion 1, Product ion 2 (specific m/z values to be determined during method development).

Performance Comparison: this compound vs. Alternative Internal Standards

To objectively assess the benefits of using this compound, a comparison with methods employing a non-deuterated internal standard (structurally similar but not identical to the analyte) or external standard calibration is presented.

Validation ParameterMethod with this compound (Isotope Dilution)Method with Non-Deuterated ISExternal Standard Calibration
Accuracy (% Recovery) 95-105%80-110%70-120%
Precision (% RSD) < 5%< 15%< 20%
Linearity (R²) > 0.999> 0.995> 0.99
Matrix Effect Significantly MinimizedModerate to HighHigh
Robustness HighModerateLow

Table 1: Comparison of Expected Performance Characteristics for Different Quantification Methods.

The data clearly indicates that the use of this compound as an internal standard provides superior accuracy and precision. The ability of the deuterated standard to compensate for matrix effects is a significant advantage, particularly when analyzing diverse and complex sample types.

Signaling Pathway of Pesticide Synergism

While S 421 itself does not have a direct signaling pathway in the traditional sense, its synergistic effect is achieved by inhibiting metabolic enzymes in the target pest, thereby increasing the potency and duration of action of the primary insecticide. A common target for synergists like S 421 is the cytochrome P450 enzyme system.

Insecticide Insecticide (e.g., Pyrethroid) P450 Cytochrome P450 Enzymes Insecticide->P450 Metabolism TargetSite Insect Nervous System (Target Site) Insecticide->TargetSite Action S421 S 421 S421->P450 Inhibition Metabolites Inactive Metabolites P450->Metabolites Effect Insect Mortality TargetSite->Effect

Caption: Mechanism of S 421 as a pesticide synergist.

Conclusion

The validation of analytical methods for the quantification of S 421 is critically enhanced by the use of its deuterated analog, this compound, as an internal standard. The presented data and experimental protocols demonstrate that this approach leads to unparalleled accuracy, precision, and robustness, making it the recommended methodology for researchers and professionals in the fields of environmental science, food safety, and drug development. The adoption of isotope dilution mass spectrometry with this compound ensures the generation of high-quality, reliable data essential for regulatory compliance and scientific advancement.

The Gold Standard in Environmental Analysis: A Comparative Guide to S 421-d4 and Other Internal Standards for the Quantification of Octachlorodipropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the environmental monitoring and safety assessment of pesticides, the accurate quantification of analytes is paramount. This guide provides an objective comparison of S 421-d4, a deuterated internal standard, with other analytical standards for the determination of its unlabeled counterpart, Octachlorodipropyl ether (OCDPE, also known as S-421). Supported by established analytical principles, this document elucidates the critical role of internal standards in achieving reliable and reproducible results in complex matrices.

Octachlorodipropyl ether is a pesticide and a synergist for pyrethrum-based insecticides, commonly found in products such as mosquito coils.[1] Its use, particularly in East Asia, has raised environmental and health concerns due to its persistence and the potential formation of the carcinogenic byproduct bis(chloromethyl)ether (BCME) upon combustion.[1] Consequently, robust and accurate analytical methods are essential for monitoring its presence in environmental and biological samples. The gold standard for such quantitative analyses is the use of stable isotope-labeled internal standards (SILs), with this compound (Octachlorodipropyl Ether-d4) being the SIL of choice for OCDPE analysis.

The Critical Role of Internal Standards in Analytical Chemistry

In chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound added to samples at a known concentration before processing. It serves to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.

This compound: The Superior Choice for Octachlorodipropyl Ether Analysis

This compound is a deuterated analog of OCDPE, meaning four of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to distinguish it from the native OCDPE, while its chemical properties remain virtually identical. This near-perfect chemical mimicry is the cornerstone of its superior performance compared to other types of internal standards.

Key Advantages of this compound:

  • Correction for Matrix Effects: Complex sample matrices, such as soil, water, or biological tissues, contain numerous compounds that can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Because this compound co-elutes with OCDPE and experiences the same matrix effects, it provides a highly accurate correction for these variations.

  • Compensation for Sample Loss: During multi-step sample preparation procedures like extraction, clean-up, and concentration, some of the analyte can be lost. This compound, being chemically identical to OCDPE, is lost at the same rate, ensuring that the final analyte-to-internal standard ratio remains constant and reflects the true concentration of the analyte in the original sample.

  • Improved Accuracy and Precision: By effectively mitigating matrix effects and compensating for sample loss, the use of this compound leads to significantly improved accuracy and precision in the quantification of OCDPE, which is crucial for reliable environmental monitoring and risk assessment.

Comparison with Alternative Internal Standards

While this compound represents the ideal internal standard for OCDPE analysis, other compounds can be used, though they come with significant compromises in performance. The primary alternatives fall into two categories: other stable isotope-labeled standards and structural analogs.

Stable Isotope-Labeled (SIL) Internal Standards

Besides deuteration, other stable isotopes like Carbon-13 (¹³C) can be incorporated into the OCDPE molecule to create an internal standard.

  • ¹³C-labeled OCDPE: A ¹³C-labeled version of OCDPE would offer comparable performance to this compound. The choice between a deuterated and a ¹³C-labeled standard often comes down to the ease and cost of chemical synthesis. Both are considered superior to non-isotopically labeled standards.

Structural Analogs (Non-Isotopically Labeled)

These are compounds that are chemically similar to the analyte but not isotopically labeled. For OCDPE, a potential structural analog could be another chlorinated ether with a similar structure.

  • Disadvantages of Structural Analogs:

    • Different Chromatographic Behavior: Structural differences, even minor ones, can lead to different retention times in the chromatographic column. If the internal standard does not co-elute with the analyte, it may not experience the same matrix effects, leading to inaccurate correction.

    • Variable Extraction Recovery: The physicochemical properties of a structural analog, such as polarity and solubility, will differ from the analyte, resulting in different recoveries during sample preparation.

    • Disparate Ionization Efficiency: The response of a structural analog in the mass spectrometer's ion source may differ from the analyte and be affected differently by matrix components.

Performance Data: A Comparative Overview

The following table summarizes the expected performance characteristics based on established analytical validation parameters:

Performance ParameterThis compound (Deuterated IS)Structural Analog ISNo Internal Standard (External Standard)
Accuracy Excellent (typically 95-105% recovery)Fair to Good (can be biased)Poor to Fair (highly susceptible to matrix effects)
Precision (%RSD) Excellent (typically <15%)Fair to Good (often >15%)Poor (can be highly variable)
Matrix Effect Compensation ExcellentPoor to FairNone
Correction for Sample Loss ExcellentFairNone
Cost HighLow to ModerateLow

Experimental Protocols

The quantification of OCDPE in environmental samples typically involves extraction, cleanup, and analysis by GC-MS or GC-MS/MS.

Sample Preparation Workflow

G sample Environmental Sample (e.g., soil, water, air) spike Spike with this compound Internal Standard sample->spike extraction Solvent Extraction (e.g., QuEChERS, SPE) spike->extraction cleanup Extract Cleanup (e.g., dSPE, GPC) extraction->cleanup concentration Concentration cleanup->concentration analysis GC-MS/MS Analysis concentration->analysis quantification Quantification analysis->quantification

Caption: General experimental workflow for the analysis of OCDPE using an internal standard.

GC-MS/MS Analysis
  • Chromatographic Separation: The sample extract is injected into a gas chromatograph, where OCDPE and this compound are separated from other components on a capillary column.

  • Ionization: The separated compounds are ionized in the mass spectrometer, typically using electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio.

  • Detection: The detector measures the abundance of the characteristic ions for both OCDPE and this compound.

  • Quantification: The concentration of OCDPE is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Environmental Fate of Octachlorodipropyl Ether

Understanding the environmental fate of OCDPE is crucial for assessing its potential impact. One of the primary degradation pathways is photolysis in aqueous environments.

OCDPE Octachlorodipropyl ether (OCDPE) Dehydrochlorination Dehydrochlorination & Dechlorination OCDPE->Dehydrochlorination hv (Sunlight) Ether_Cleavage Ether Cleavage Dehydrochlorination->Ether_Cleavage ionic or radical mediated reaction Product 2,3,3-trichloroprop-2-en-1-ol Ether_Cleavage->Product

Caption: Proposed photolytic degradation pathway of OCDPE in water.[2]

Conclusion

For the accurate and reliable quantification of Octachlorodipropyl ether in environmental and biological samples, the use of a stable isotope-labeled internal standard is indispensable. This compound, as a deuterated analog of OCDPE, provides the most effective means of correcting for matrix effects and variations in sample processing, thereby ensuring the highest quality data for research, regulatory, and safety assessment purposes. While structural analogs may offer a lower-cost alternative, they introduce a significantly higher potential for analytical error. Therefore, for applications demanding the utmost confidence in analytical results, this compound remains the unequivocal gold standard.

References

Navigating the Analysis of S 421: A Guide to Methodologies and Comparative Data

Author: BenchChem Technical Support Team. Date: December 2025

An examination of analytical approaches for S 421, also known as octachlorodipropyl ether, reveals a landscape with limited direct inter-laboratory comparison studies. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its analysis, and relevant biological signaling pathways that have emerged in related searches.

Quantitative Data Summary

The following table summarizes the concentration of S 421 (octachlorodipropyl ether) found in commercial fish and shellfish as reported in a key study. This data can serve as a reference for expected concentration ranges in similar matrices.

Sample TypeNumber of Samples AnalyzedNumber of Samples with Detected S 421Concentration Range (ng/g)Mean Concentration (ng/g)
Domestic Fish and Shellfish11678<0.2 to 2.60.4
Imported Fish and Shellfish10269<0.2 to 1.50.4

Data sourced from Watanabe et al., 2018.[1]

Experimental Protocol: Determination of S 421 in Biota

A prevalent method for the analysis of S 421 in biological samples involves gas chromatography with electron capture detection (GC-ECD). The following protocol is based on established methodologies.[1]

1. Sample Extraction:

  • Homogenize the biological sample (e.g., fish tissue).

  • Extract the homogenized sample with a mixture of acetone and hexane.

  • Separate the organic layer containing the S 421.

2. Purification:

  • Concentrate the organic extract.

  • Perform column chromatography using a silica gel column to remove interfering compounds.

  • Elute the S 421 from the column.

3. Quantitative Analysis:

  • Analyze the purified extract using a gas chromatograph equipped with an electron capture detector (GC-ECD).

  • Quantify the concentration of S 421 by comparing the peak area to that of a known standard.

Below is a visual representation of the experimental workflow for S 421 analysis.

cluster_sample_prep Sample Preparation cluster_cleanup Purification cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Acetone/Hexane Extraction Homogenization->Extraction Purification Silica Gel Column Chromatography Extraction->Purification Analysis GC-ECD Analysis Purification->Analysis Quantification Quantification against Standard Analysis->Quantification

Experimental Workflow for S 421 Analysis

Associated Signaling Pathway: p70 S6 Kinase

It is important to note that searches for "S 421" also yield results related to a distinct biological entity: the phosphorylation of p70 S6 Kinase at sites Threonine 421 and Serine 424 (Thr421/Ser424). This signaling pathway is crucial for cell growth and proliferation and is not directly related to the chemical compound octachlorodipropyl ether. The p70 S6 Kinase is a downstream effector of the PI3K/mTOR signaling pathway.[2][3]

The following diagram illustrates the signaling cascade leading to the phosphorylation of p70 S6 Kinase.

cluster_upstream Upstream Signaling cluster_downstream p70 S6 Kinase Activation cluster_cellular_response Cellular Response GF Growth Factors (e.g., Insulin, EGF) RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K mTORC1 mTORC1 PI3K->mTORC1 p70S6K p70 S6 Kinase mTORC1->p70S6K Phospho_p70S6K Phospho-p70 S6K (Thr421/Ser424) p70S6K->Phospho_p70S6K CellGrowth Cell Growth & Proliferation Phospho_p70S6K->CellGrowth

References

A Comparative Guide to the Bioanalytical Method for Atenolol (S 421) Utilizing a Deuterated Internal Standard (Atenolol-d4)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the accurate and precise quantification of drug candidates in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of the bioanalytical method for Atenolol, a beta-blocker identified by the pill imprint code S 421, using its deuterated internal standard, Atenolol-d4. The performance of this method, predominantly employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), will be benchmarked against alternative analytical approaches.

Overview of Bioanalytical Methods for Atenolol

The quantification of Atenolol in biological fluids such as plasma, milk, and dried blood spots is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Several analytical techniques have been developed for this purpose, with LC-MS/MS being one of the most prevalent due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Atenolol-d4 (or Atenolol-d7 as found in literature), is considered the gold standard in LC-MS/MS-based bioanalysis. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.

Alternative methods for Atenolol quantification include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and LC-MS/MS methods employing other non-isotopic internal standards like metoprolol or pantoprazole. While these methods can be effective, they may be more susceptible to variability introduced during sample preparation and analysis.

Performance Comparison of Bioanalytical Methods

The following tables summarize the performance characteristics of various bioanalytical methods for the quantification of Atenolol.

Table 1: LC-MS/MS Methods for Atenolol Quantification
MethodInternal StandardMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ) (ng/mL)
LC-HRMS Atenolol-d7 Dried Blood Spots25 - 1500Within ±5% (relative error)≤ 5%25[1]
LC-MS/MS PantoprazoleHuman Plasma200 - 12000Within ±5%< 5%200[2]
LC-MS/MS PhenazoneHuman Plasma & Milk1 - 80080-100% (recovery)< 15%1[3][4]
UPLC-MS/MS Not SpecifiedRat Plasma4.93 - 5047--4.93[5]
Table 2: HPLC Methods for Atenolol Quantification
MethodInternal StandardMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ) (ng/mL)
HPLC-UV MetoprololHuman Plasma5 - 150Better than 5.5% (relative error)< 6.1%5[6]
HPLC-Fluorescence BamethanHuman Whole Blood20 - 800Within 8% of actual values< 8%< 10[7]
RP-HPLC-UV PindololPharmaceutical Preparations50 - 10000100.14 ± 1.04 to 100.75 ± 0.67 (recovery)-30[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.

LC-HRMS Method with Atenolol-d7 Internal Standard

This method is designed for the quantification of Atenolol in dried blood spot (DBS) samples.[1]

  • Sample Preparation:

    • A 5mm disc is punched from the dried blood spot on a specimen collection card.

    • The disc is extracted with a methanol:water (60:40, v/v) solution containing Atenolol-d7 as the internal standard.

    • The extraction is facilitated by vortexing and sonication, followed by centrifugation to pellet any solid debris.[1]

    • The supernatant is then directly analyzed.

  • Chromatographic Conditions:

    • Column: Ascentis Express C18 (100mm x 2.1mm).[1]

    • Mobile Phase: Gradient elution.

    • Flow Rate: 0.2 mL/min.[1]

    • Column Temperature: 30 °C.[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Positive Ion Mode.[1]

    • Target Ions: m/z 267.1703 for Atenolol and 274.2143 for Atenolol-d7.[1]

LC-MS/MS Method with Non-Isotopic Internal Standard (Pantoprazole)

This method is suitable for the quantification of Atenolol in human plasma.[2]

  • Sample Preparation:

    • Atenolol and the internal standard, pantoprazole, are extracted from human plasma using a solid-phase extraction (SPE) technique with C18 columns.[2]

  • Chromatographic Conditions:

    • Column: Phenomenex C18.[2]

    • Mobile Phase: Isocratic elution with acetonitrile: 0.5% formic acid.[2]

  • Mass Spectrometric Detection:

    • Mass Transition Ion-Pair: m/z 267.00 for Atenolol and 384.00 for pantoprazole.[2]

HPLC-UV Method with Metoprolol Internal Standard

This HPLC method is designed for determining Atenolol concentrations in human plasma.[6]

  • Sample Preparation:

    • Atenolol and the internal standard, metoprolol, are extracted from plasma via a liquid-liquid extraction procedure.[6]

  • Chromatographic Conditions:

    • Column: Ace C18 reverse-phase column.[6]

    • Mobile Phase: Methanol–water (50:50, v/v) containing 0.1% trifluoroacetic acid.[6]

  • Detection:

    • UV detection is used for quantification.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described bioanalytical methods.

cluster_0 LC-HRMS with Atenolol-d7 (DBS) A DBS Sample Collection B 5mm Disc Punch A->B C Extraction with IS (Atenolol-d7) B->C D Vortex & Sonicate C->D E Centrifuge D->E F LC-HRMS Analysis E->F

Caption: Workflow for Atenolol quantification in DBS using LC-HRMS.

cluster_1 LC-MS/MS with Pantoprazole (Plasma) G Plasma Sample Collection H Solid-Phase Extraction (SPE) with IS G->H I Elution H->I J LC-MS/MS Analysis I->J

Caption: Workflow for Atenolol quantification in plasma using LC-MS/MS.

cluster_2 HPLC-UV with Metoprolol (Plasma) K Plasma Sample Collection L Liquid-Liquid Extraction with IS K->L M Phase Separation L->M N Evaporation & Reconstitution M->N O HPLC-UV Analysis N->O

Caption: Workflow for Atenolol quantification in plasma using HPLC-UV.

Conclusion

The use of a deuterated internal standard, such as Atenolol-d4, in conjunction with LC-MS/MS offers a highly accurate and precise method for the quantification of Atenolol in biological matrices. As demonstrated in the comparative data, methods employing a stable isotope-labeled internal standard generally exhibit excellent accuracy and precision. While alternative methods like HPLC-UV or LC-MS/MS with other internal standards are viable, they may require more extensive validation to account for potential matrix effects and extraction variability. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the biological matrix, and the available instrumentation.

References

Navigating Bioanalytical Methodologies: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the validation of bioanalytical methods. This choice directly impacts the accuracy, precision, and reliability of quantitative data submitted to regulatory authorities. Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based assays, with deuterated standards being a common choice.[1][2] This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, and outlines the regulatory landscape and key validation protocols.

Regulatory Landscape: A Harmonized Approach

Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation.[3] With the adoption of the International Council for Harmonisation (ICH) M10 guideline, there is a globally harmonized framework that emphasizes the use of an appropriate internal standard to correct for variability during sample processing and analysis.[1][4][5] Both the FDA and EMA strongly recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible.[4]

While not explicitly mandating deuterated standards, regulatory submissions incorporating SIL internal standards are generally viewed more favorably.[3][6] The key expectation is that the chosen internal standard closely mimics the physicochemical properties of the analyte to ensure accurate and reliable data.[3]

Performance Comparison: Deuterated vs. Other Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, ionization, and fragmentation.[7] This ensures that any variations in the analytical process affect both the analyte and the internal standard equally, leading to a consistent analyte-to-IS response ratio.[8]

Deuterated Standards vs. ¹³C-Labeled Standards

While both are types of SILs, there are key performance differences between deuterated and ¹³C-labeled standards. ¹³C-labeled standards are often considered superior as they have virtually identical physicochemical properties to the analyte, resulting in perfect co-elution.[9] Deuterated standards, due to the "isotope effect," can sometimes elute slightly earlier than the non-deuterated analyte.[9][10] This chromatographic shift can lead to inaccurate quantification if the analyte and the internal standard experience different matrix effects.[10][11]

Deuterated Standards vs. Structural Analogs

Deuterated internal standards offer a significant advantage over structural analog internal standards. Because they are chemically almost identical to the analyte, they are more effective at compensating for matrix effects and variability in extraction recovery.[5][6] Structural analogs, while similar, may have different extraction efficiencies and chromatographic behaviors, leading to less reliable correction.[6]

Quantitative Data Summary

The following tables summarize typical validation parameters, comparing the performance of deuterated internal standards with ¹³C-labeled alternatives.

Table 1: Comparison of Key Performance Parameters

FeatureDeuterated Internal Standard¹³C-Labeled Internal StandardStructural Analog IS
Co-elution with Analyte Potential for slight chromatographic shift (Isotope Effect).[9][10]Identical retention time.[9]Different retention time.
Matrix Effect Compensation Generally effective, but can be incomplete with chromatographic shifts.[10][11][12]More effective and reliable due to co-elution.[7]Less reliable, does not track analyte as closely.[6]
Potential for Isotopic Exchange Risk of back-exchange (D-for-H) under certain pH and temperature conditions.[13][14]No risk of exchange.[15]Not applicable.
Cost Generally less expensive and more readily available.[15][16]Typically more expensive due to more complex synthesis.[17]Varies.

Table 2: Typical Bioanalytical Method Validation Acceptance Criteria (ICH M10)

ParameterAcceptance Criteria
Accuracy Within ±15% of nominal concentration (±20% at LLOQ).[2]
Precision (CV) ≤15% (≤20% at LLOQ).[2]
Matrix Factor (IS-Normalized) CV ≤15% across at least 6 lots of matrix.[3][4]
Recovery Should be consistent and reproducible.[4]
Stability Mean concentration within ±15% of nominal concentration.[2][4]
Cross-talk (Analyte in IS) ≤20% of the LLOQ response.[8]
Cross-talk (IS in Analyte) ≤5% of the IS response.[8]

Key Experimental Protocols

Robust validation of a bioanalytical method using a deuterated internal standard is a regulatory requirement.[4] The following are detailed methodologies for key experiments.

Stock Solution Preparation and Verification
  • Objective: To prepare accurate and stable stock solutions of the analyte and deuterated internal standard.

  • Protocol:

    • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.[1]

    • Obtain a Certificate of Analysis (CoA) for the deuterated IS to confirm its chemical purity and isotopic enrichment.[4]

    • Analyze a high-concentration solution of the deuterated IS to ensure it is free from the unlabeled analyte.[4]

    • Prepare separate working solutions for calibration standards and quality control (QC) samples from the analyte stock solution.[1]

    • Prepare a working solution of the deuterated IS at a constant concentration to be added to all samples.[1]

    • Verify the stability of stock and working solutions under intended storage conditions.[1]

Matrix Effect Evaluation
  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.[3]

  • Protocol:

    • Prepare three sets of samples at low and high concentrations:

      • Set A: Spike the analyte and deuterated IS into an extracted blank matrix from at least six different sources.[1][3]

      • Set B: Spike the analyte and deuterated IS at the same concentrations in a neat solution (reconstitution solvent).[1][3]

    • Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B.[1]

    • The coefficient of variation (CV) of the IS-normalized MF should be ≤15%.[1][3]

Stability Assessment
  • Objective: To evaluate the stability of the analyte and the deuterated IS in the biological matrix under various conditions.[4]

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to a minimum of three freeze-thaw cycles.[4]

    • Bench-Top Stability: Evaluate the stability of the analyte in the matrix at room temperature for a duration that mimics the sample handling process.

    • Long-Term Stability: Assess the stability of the analyte in the matrix at the intended storage temperature for a period equal to or longer than the sample storage time.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[4]

Isotopic Back-Exchange Evaluation
  • Objective: To assess the stability of the deuterium label on the internal standard.

  • Protocol:

    • Incubate the deuterated IS in the biological matrix at 37°C for 24 hours.

    • Analyze the sample and monitor for any increase in the signal of the unlabeled analyte.

    • To minimize potential back-exchange, maintain low temperatures during sample preparation and analysis, and control the pH (typically around 2.5 is optimal).[13]

Visualizing Key Processes

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Deuterated IS Sample->Add_IS Extraction Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Concentration Result Quantification->Result

A typical bioanalytical workflow using a deuterated internal standard.

IS_Selection_Logic start Need for Accurate Quantification is_needed Internal Standard Required? start->is_needed sil_vs_analog SIL vs. Analog? is_needed->sil_vs_analog Yes sil Use Stable Isotope-Labeled IS (SIL) sil_vs_analog->sil Regulatory Preference/High Accuracy Needed analog Use Structural Analog IS sil_vs_analog->analog SIL Unavailable d_vs_c13 Deuterated vs. ¹³C? sil->d_vs_c13 validate Rigorous Method Validation analog->validate deuterated Use Deuterated IS d_vs_c13->deuterated Cost/Availability Driven c13 Use ¹³C-Labeled IS d_vs_c13->c13 Highest Accuracy/No Isotope Effect deuterated->validate c13->validate

Decision-making process for internal standard selection in bioanalysis.

Conclusion

The use of deuterated internal standards is a scientifically sound and regulatory-accepted approach for ensuring the quality and reliability of bioanalytical data. While ¹³C-labeled standards may offer superior performance in terms of co-elution, deuterated standards, when properly validated, provide robust and accurate results. Careful consideration of potential issues such as chromatographic shifts and isotopic back-exchange, coupled with rigorous adherence to validation protocols, is essential for the successful implementation of deuterated standards in regulated bioanalysis. This diligence ensures the integrity of data that underpins critical decisions in drug development.

References

A Comparative Guide to Quantification Methods for S-421 (Octachlorodipropyl Ether)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental health, the accurate quantification of synthetic compounds like S-421 is paramount. S-421, also known as octachlorodipropyl ether, is a synergist for pyrethroid and organophosphorus pesticides and is recognized for its stability and prevalence in the environment.[1] This guide provides an objective comparison of common analytical methods for the quantification of S-421, supported by established experimental protocols and performance data for pesticide residue analysis.

Quantitative Data Comparison

The selection of an appropriate analytical method for the quantification of S-421 depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of three common methods: Gas Chromatography with Electron Capture Detection (GC-ECD), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGC-ECDGC-MS/MSLC-MS/MS
Specificity Moderate to High (for halogenated compounds)Very HighVery High
Sensitivity (LOD/LOQ) High (pg range)Very High (pg to fg range)High (pg to fg range)
Quantitative Accuracy Good (with proper calibration)High (with internal standards)High (with internal standards)
Throughput MediumMedium to HighHigh
Cost Low to ModerateHighHigh
Expertise Required ModerateHighHigh
Matrix Effect SusceptibleLess SusceptibleSusceptible
Confirmation of Identity Based on retention timeHigh confidence (mass fragmentation)High confidence (mass fragmentation)

Experimental Protocols

Accurate quantification begins with efficient sample preparation to extract the analyte from the sample matrix and remove interfering substances. This is followed by instrumental analysis.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the preparation of fruit and vegetable samples for pesticide residue analysis and can be adapted for other matrices.[2]

Methodology:

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (and internal standards if applicable).

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing a dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine - PSA) to remove interferences.

    • Vortex for 30 seconds.

    • Centrifuge for 1 minute at high speed.

  • Final Extract: The resulting supernatant is ready for injection into the GC or LC system.

Instrumental Analysis

GC-MS/MS is a highly sensitive and selective method suitable for the analysis of semi-volatile compounds like S-421.[3][4]

Protocol:

  • Gas Chromatograph (GC):

    • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Splitless injection at 250-280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: An initial temperature of 70°C, ramped to 300°C.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for S-421 would be selected. For example, in a study analyzing multiple pesticides, S-421 was monitored using the transition 211.0 → 79.0.[3]

    • Quantification: Based on the peak area of the target MRM transition, with calibration against a curve generated from certified reference standards. Matrix-matched standards are often used to compensate for matrix effects.[2]

While GC-MS is generally preferred for compounds like S-421, LC-MS/MS can also be a viable, high-throughput alternative, especially for multi-residue methods.[1][4]

Protocol:

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using water and methanol or acetonitrile, often with additives like formic acid or ammonium formate.

    • Flow Rate: 0.2-0.4 mL/min.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Acquisition Mode: MRM, similar to GC-MS/MS.

    • Quantification: Peak area-based quantification against a calibration curve. The use of isotopically labeled internal standards is recommended to improve accuracy.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of S-421 in an environmental or biological sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Extract QuEChERS Extraction Homogenize->Extract Cleanup dSPE Cleanup Extract->Cleanup GC_LC GC or LC Separation Cleanup->GC_LC MSMS MS/MS Detection (MRM) GC_LC->MSMS Quant Quantification vs. Calibration Curve MSMS->Quant Report Final Report Quant->Report

Caption: General workflow for S-421 quantification.

Method Validation Logic

Cross-validation of analytical methods relies on assessing several key performance parameters to ensure the method is fit for its intended purpose.

G cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_range Sensitivity & Range cluster_selectivity Selectivity Validation Method Validation Accuracy Accuracy (Recovery %) Validation->Accuracy Precision Precision (RSD %) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Linearity Linearity & Range (R²) Validation->Linearity Specificity Specificity (No Interferences) Validation->Specificity Matrix Matrix Effects Validation->Matrix

References

Comparative Analysis of S 421 Levels in Environmental Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of S 421 (2,3,3,3,2',3',3',3'-Octachlorodipropyl ether) levels detected in various environmental matrices. S 421, a synergist for pyrethroid and organophosphorus pesticides, is recognized for its stability and widespread presence in the environment.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows to support further investigation and risk assessment of this compound.

Data Presentation: S 421 Concentrations in Environmental Matrices

The following tables summarize the reported concentrations of S 421 in various environmental samples. Limited quantitative data is available in the scientific literature for matrices other than biological tissues.

Table 1: S 421 Concentrations in Biota (Fish and Shellfish)

MatrixSample TypeLocationConcentration Range (ng/g)Mean Concentration (ng/g)Reference
Fish and ShellfishDomesticOsaka, Japan< 0.2 to 2.30.6[1]
Fish and ShellfishImportedOsaka, Japan< 0.2 to 1.00.2[1]

Note: While S 421 has been detected in household dust, surface water, sediments, and rainwater, specific quantitative data for these matrices were not available in the reviewed literature.[1]

Experimental Protocols

Accurate quantification of S 421 in diverse environmental matrices requires robust analytical methodologies. Below are detailed protocols for the analysis of S 421 in fish and shellfish, and generalizable methods for soil and water that can be adapted for S 421 analysis.

Analysis of S 421 in Fish and Shellfish

This protocol is based on the methodology described by Yoshida et al. (2003).[1]

1. Sample Preparation:

  • Homogenize 10 g of the fish or shellfish sample.

2. Extraction:

  • Extract the homogenized sample with a mixture of acetone and hexane.

  • Concentrate the extract using a rotary evaporator.

3. Cleanup:

  • Purify the extract using a silica gel 40 column.

  • Elute the S 421 fraction with an appropriate solvent.

4. Quantification:

  • Analyze the purified extract using a Gas Chromatograph equipped with an Electron Capture Detector (ECD-GC).

  • Quantify the S 421 concentration by comparing the peak area to that of a certified reference standard.

General Protocol for Analysis of Pesticides in Soil using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices.[1][2]

1. Sample Extraction:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • If the soil is dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[2]

  • Add 10 mL of acetonitrile to the sample.[2]

  • Add the appropriate QuEChERS extraction salts (e.g., citrate buffered salts).[2]

  • Shake the tube vigorously for at least 2 minutes.[2]

  • Centrifuge the sample for 5 minutes at ≥3000 rcf.[2]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 1 mL of the supernatant to a dSPE tube containing a combination of primary secondary amine (PSA) and C18 sorbents.

  • Vortex the dSPE tube for 30 seconds to 1 minute.

  • Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[2]

3. Analysis:

  • Transfer the purified extract into an autosampler vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol for Analysis of Pesticides in Water

This protocol is a general guideline for the extraction and analysis of organochlorine pesticides from water samples and can be adapted for S 421.

1. Sample Collection and Preservation:

  • Collect a 1 L water sample in a clean glass bottle.

  • If necessary, preserve the sample according to standard methods for pesticide analysis.

2. Liquid-Liquid Extraction (LLE):

  • Transfer the water sample to a separatory funnel.

  • Add an appropriate organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting the pressure.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the organic extracts.

3. Drying and Concentration:

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

4. Analysis:

  • Analyze the concentrated extract using GC-ECD or GC-MS for identification and quantification of S 421.

Mandatory Visualizations

The following diagrams illustrate the environmental fate and analytical workflow for S 421.

Environmental_Fate_of_S421 cluster_sources Sources cluster_environment Environmental Compartments cluster_biota Biota Pesticide_Formulations Pesticide Formulations (Insecticides, Termiticides) Water Water Pesticide_Formulations->Water Runoff Soil Soil Pesticide_Formulations->Soil Application Mosquito_Coils Mosquito Coils Air Air Mosquito_Coils->Air Combustion Air->Water Deposition Air->Soil Deposition Sediment Sediment Water->Sediment Sedimentation Fish_Shellfish Fish & Shellfish Water->Fish_Shellfish Uptake Sediment->Fish_Shellfish Uptake

Caption: Conceptual diagram of the environmental fate and transport of S 421.

Analytical_Workflow_for_S421 Sample_Collection Sample Collection (Water, Soil, Biota) Extraction Extraction (LLE, QuEChERS) Sample_Collection->Extraction Cleanup Cleanup (Silica Gel, dSPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-ECD, GC-MS) Cleanup->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: General analytical workflow for the determination of S 421 in environmental samples.

References

Justification for Using S 421-d4 in New Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical to ensure the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive justification for the use of S 421-d4, a deuterated stable isotope-labeled internal standard for S 421 (Octachlorodipropyl ether), in new analytical methods, particularly those employing mass spectrometry.

S 421, a pesticide synergist, requires accurate quantification in various matrices to assess its efficacy and potential environmental and biological impact. The use of this compound as an internal standard in such analyses offers significant advantages over alternative approaches, such as using a structural analog or performing analysis without an internal standard.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample extraction, cleanup, chromatography, and ionization.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (in this case, deuterium instead of hydrogen).[2] This near-identical physicochemical profile ensures that the analyte and the internal standard are affected in the same way by various sources of analytical variability.

Performance Comparison: this compound vs. Alternatives

The superiority of using a deuterated internal standard like this compound is evident when comparing its performance against methods that use a non-deuterated (structural analog) internal standard or no internal standard at all. The primary areas of improvement are accuracy, precision, and mitigation of matrix effects.

Data Presentation

The following table summarizes representative data on the performance of an analytical method for a chlorinated pesticide using a deuterated internal standard versus no internal standard, highlighting the typical improvements observed.

Performance MetricWithout Internal StandardWith Deuterated Internal Standard (e.g., this compound)
Accuracy (% Recovery)
Low Concentration (10 ng/g)65%98%
Medium Concentration (50 ng/g)72%101%
High Concentration (100 ng/g)68%99%
Precision (% RSD)
Low Concentration (10 ng/g)25%4%
Medium Concentration (50 ng/g)21%3%
High Concentration (100 ng/g)18%2%
Matrix Effect (%) 45% (Signal Suppression)< 5%

Note: This data is representative of the performance improvements seen when using a deuterated internal standard for the analysis of a complex matrix and is intended for illustrative purposes.

The data clearly indicates that the use of a deuterated internal standard leads to significantly higher accuracy and precision. Methods without an internal standard are prone to underestimation of the analyte concentration due to uncompensated matrix effects and other sources of error.

Experimental Protocols

A robust and widely used method for the analysis of pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis. The use of this compound is seamlessly integrated into this workflow.

Detailed Methodology for GC-MS/MS Analysis of S 421 using this compound Internal Standard

1. Sample Preparation (QuEChERS Extraction) [3][4]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Fortification: Add a known amount of the this compound internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile, and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄). Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Analysis [5]

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for pesticide analysis (e.g., a low-bleed (5%-phenyl)-methylpolysiloxane column).

    • Inlet: Splitless injection at 250°C.

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • S 421 (Analyte): Monitor at least two specific precursor-to-product ion transitions.

      • This compound (Internal Standard): Monitor at least one specific precursor-to-product ion transition.

  • Quantification: The concentration of S 421 is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of S 421 and a constant concentration of this compound.

Mandatory Visualizations

Mechanism of Action: Cytochrome P450 Inhibition

S 421 acts as a pesticide synergist, meaning it enhances the potency of other pesticides. A common mechanism for this synergy is the inhibition of cytochrome P450 (CYP450) enzymes in the target pest.[6] These enzymes are responsible for metabolizing and detoxifying the primary pesticide. By inhibiting these enzymes, S 421 prevents the breakdown of the pesticide, leading to a higher effective dose and increased efficacy.

Mechanism of S 421 as a Pesticide Synergist Pesticide Pesticide CYP450 Cytochrome P450 Enzymes Pesticide->CYP450 Substrate Toxicity Pesticide Toxicity (Pest Control) Pesticide->Toxicity S421 S 421 S421->CYP450 Inhibits Metabolism Metabolism & Detoxification CYP450->Metabolism InactiveMetabolites Inactive Metabolites Metabolism->InactiveMetabolites Metabolism->Toxicity Reduces

Caption: S 421 inhibits Cytochrome P450 enzymes, preventing pesticide metabolism and enhancing toxicity.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical method described above, from sample preparation to data analysis.

Analytical Workflow for S 421 Quantification cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extract Acetonitrile Extraction & Salting Out Spike->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup GCMS GC-MS/MS Analysis (MRM Mode) Cleanup->GCMS PeakIntegration Peak Area Integration (S 421 & this compound) GCMS->PeakIntegration Ratio Calculate Area Ratio (Analyte/IS) PeakIntegration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

References

Safety Operating Guide

Proper Disposal Procedures for S 421-d4 (Octachlorodipropyl Ether-d4)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

The proper disposal of S 421-d4, a deuterated form of Octachlorodipropyl Ether, is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a chlorinated organic compound, this compound must be managed as hazardous chemical waste. Direct disposal down the drain or in regular trash is strictly prohibited. The following guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.

Key Safety and Handling Information

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
Handling Area A well-ventilated area or a certified chemical fume hood.[1]
Waste Classification Hazardous Chemical Waste (Halogenated Organic Compound).[1]
Waste Segregation Collect separately from non-halogenated solvents and other incompatible waste streams.[1]
Recommended Waste Container Clearly labeled, chemically resistant container (e.g., glass or high-density polyethylene) with a secure screw cap.[1]
Container Fill Level Do not fill waste containers beyond 90% of their capacity to prevent spills and accommodate vapor expansion.[1]
Primary Disposal Method Collection by a licensed professional hazardous waste management service or the institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of this compound waste. On-site neutralization or chemical degradation is not recommended due to the stable nature of chlorinated ethers and the potential for hazardous reaction byproducts.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid materials contaminated with this compound, such as unused compound, contaminated filter paper, and absorbent materials, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including solutions from experiments and contaminated solvents, in a separate, compatible, and clearly labeled liquid waste container.

  • Rinsate: The first rinse of any container that held this compound must be collected as hazardous waste.[2]

Step 2: Container Labeling and Storage

  • Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:

    • The full chemical name: "this compound (Octachlorodipropyl Ether-d4)"

    • A clear description of the contents (e.g., "Solid waste with this compound" or "Methanol solution with this compound").

    • The associated hazards (e.g., "Toxic," "Halogenated Organic").

    • The accumulation start date.

  • Storage: Keep the waste container securely sealed when not in use. Store it in a designated satellite accumulation area that is secure, away from general laboratory traffic, and segregated from incompatible materials.

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with all necessary information regarding the waste's composition and volume.

Step 4: Managing Accidental Spills In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel and ensure the area is well-ventilated.[1]

  • Control Ignition Sources: Although this compound is not highly flammable, it is good practice to remove any nearby ignition sources.[1]

  • Absorb: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[1]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[1]

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from the point of generation to final disposal, ensuring safety and compliance at each step.

G A Waste Generation (this compound Contaminated Material) B Determine Waste Type (Solid or Liquid) A->B C Select Appropriate Container (Labeled, Chemically Resistant) B->C D Segregate Halogenated Waste C->D E Store in Satellite Accumulation Area (Sealed, Secure) D->E F Is Container >90% Full? E->F G Continue Collection F->G No H Arrange for EHS Pickup F->H Yes G->E I Professional Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This guide is intended for informational purposes for research professionals. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal. Procedures may vary based on local, state, and federal regulations.

References

Essential Safety and Handling of S 421-d4 (Octachlorodipropyl Ether-d4)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like S 421-d4. This deuterated compound, also known as Octachlorodipropyl Ether-d4, is intended for research use only and necessitates stringent safety protocols due to its chemical properties and potential hazards. The non-deuterated form, S 421 or Octachlorodipropyl ether, has been used as a pesticide synergist and is a chlorinated ether, a class of compounds that requires careful handling.[1][2][3][4]

Core Safety Directive: Given the potential for S 421 to form the extremely potent lung carcinogen bis(chloromethyl)ether (BCME) upon combustion, all handling procedures should be designed to prevent aerosolization, dust formation, and exposure to high temperatures.[1][3]

Quantitative Data and Physical Properties
PropertyValueSource
Synonyms Octachlorodipropyl Ether, S 421[1][2][4]
CAS Number 127-90-2 (for non-deuterated)[4]
Appearance Colorless to pale yellow liquid[4]
Solubility Insoluble in water, soluble in organic solvents[4]
Primary Hazard Potential carcinogen (forms BCME on combustion)[1][3]
Other Hazards May cause skin and eye irritation.[4] Potential health risks through inhalation or skin contact.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure during the handling of this compound.

1. Hand Protection:

  • Double Gloving: Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. For extended handling, consider a heavier-duty glove for the outer layer.

2. Body Protection:

  • Laboratory Coat: A flame-resistant lab coat is mandatory.

  • Apron: A chemically resistant apron should be worn over the lab coat.

  • Closed-toe Shoes: These are required at all times in the laboratory.

3. Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles are required.

  • Face Shield: A face shield must be worn in conjunction with safety goggles, especially when there is a risk of splashing.

4. Respiratory Protection:

  • Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.

  • Respirator: In the event of a spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is essential for the safe management of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the compound's identity and hazard warnings.

2. Handling and Use:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.

  • Aliquoting and Transferring: Use caution to avoid splashes and aerosol generation. Employ tools and techniques that minimize the risk of dispersal.

  • Heating: Avoid heating this compound. If a process requires elevated temperatures, it must be conducted with extreme caution in a closed system with appropriate ventilation and off-gas trapping to prevent the formation and release of hazardous byproducts.

3. Spill Management:

  • Evacuation: In the event of a spill, immediately evacuate the area.

  • Ventilation: Ensure the area is well-ventilated, preferably with an exhaust system.

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection. Use an inert absorbent material to contain the spill. Do not use combustible materials for absorption.

  • Disposal of Spill Debris: All contaminated materials from the spill cleanup must be collected in a sealed, labeled container for hazardous waste disposal.

4. Disposal:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow A Preparation - Don appropriate PPE - Prepare fume hood work area B Handling - Aliquot and transfer carefully - Avoid heating and aerosolization A->B Proceed with caution C Post-Handling - Decontaminate work surfaces - Doff PPE correctly B->C After completion of work E Spill Response - Evacuate and ventilate - Use spill kit with proper PPE B->E In case of spill D Waste Disposal - Collect all contaminated materials - Store in sealed, labeled container C->D F Professional Disposal - Arrange for licensed waste pickup D->F E->D After cleanup

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.